5-[4-(Methylsulfonyl)phenyl]-1H-indole
Beschreibung
BenchChem offers high-quality 5-[4-(Methylsulfonyl)phenyl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(Methylsulfonyl)phenyl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H13NO2S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
5-(4-methylsulfonylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3 |
InChI-Schlüssel |
ZCQXAJZLLSVHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-[4-(Methylsulfonyl)phenyl]-1H-indole: Structure, Synthesis, and Therapeutic Potential
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 5-[4-(Methylsulfonyl)phenyl]-1H-indole, a specific diaryl indole derivative of significant interest. We will dissect its molecular structure, outline plausible synthetic routes with detailed protocols, and delve into its primary mechanism of action as a potential selective cyclooxygenase-2 (COX-2) inhibitor. By synthesizing data from analogous compounds, this whitepaper offers field-proven insights into its structure-activity relationships, potential therapeutic applications, and key considerations for drug development professionals. The inclusion of the methylsulfonylphenyl moiety, a hallmark of modern coxibs, positions this molecule as a promising candidate for developing novel anti-inflammatory agents with improved safety profiles.[3]
Molecular Structure and Properties
The rational design of drug candidates begins with a fundamental understanding of the molecule's structure and its resulting physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure
5-[4-(Methylsulfonyl)phenyl]-1H-indole is a bicyclic aromatic heterocycle (indole) linked at position 5 to a phenyl ring, which is itself substituted at the para-position with a methylsulfonyl group (SO₂CH₃). This specific arrangement of aromatic rings and the polar, non-acidic sulfonyl group are critical determinants of its biological activity.
Caption: Chemical structure of 5-[4-(Methylsulfonyl)phenyl]-1H-indole.
Physicochemical Properties
The predicted properties of the molecule are summarized below. These values are crucial for initial drug-likeness assessments, such as those guided by Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[4]
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₅H₁₃NO₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 271.34 g/mol | Influences diffusion and transport across membranes. |
| logP | ~2.5 - 3.5 | Measures lipophilicity; critical for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 49.93 Ų | Predicts transport properties, including blood-brain barrier penetration.[5] |
| Hydrogen Bond Donors | 1 (Indole N-H) | Key for target binding interactions and solubility.[5] |
| Hydrogen Bond Acceptors | 2 (Sulfonyl O) | Important for forming interactions with biological targets.[5] |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the production of any drug candidate. The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole can be efficiently achieved via modern cross-coupling methodologies, which offer high yields and functional group tolerance.
Proposed Synthetic Route: Suzuki Coupling
The most logical and field-proven approach for constructing the C5-C(aryl) bond is the Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed reaction of an indole-5-boronic acid derivative with a halo-substituted phenyl methyl sulfone.
Retrosynthetic Analysis: The disconnection is made at the bond between the indole C5 and the phenyl C1'. This leads to two key precursors: 5-bromo-1H-indole (or a protected version) and 4-(methylsulfonyl)phenylboronic acid.
Detailed Synthetic Protocol
This protocol is a self-validating system, with each step yielding a stable intermediate that can be purified and characterized before proceeding.
Step 1: Synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-indole
-
Rationale: Protection of the indole nitrogen is crucial to prevent side reactions and improve solubility in organic solvents. The phenylsulfonyl (besyl) group is a robust protecting group that can be removed later under specific conditions.
-
Procedure:
-
To a stirred solution of 5-bromo-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Warm the reaction to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected indole.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed reaction is the key bond-forming step. A catalyst like Pd(PPh₃)₄ is chosen for its reliability in coupling aryl halides with arylboronic acids.
-
Procedure:
-
To a degassed mixture of 5-bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) in a 2:1 mixture of Dioxane and Water, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the coupled product.
-
Step 3: Deprotection of the Indole Nitrogen
-
Rationale: Removal of the phenylsulfonyl group is necessary to yield the final target compound with a free N-H group, which is often crucial for biological activity.
-
Procedure:
-
Dissolve the protected product from Step 2 in a suitable solvent such as methanol or THF.
-
Add a strong base, such as aqueous sodium hydroxide (NaOH, 2-3 M solution), and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, neutralize with aqueous HCl, and extract the product into ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Recrystallization or final column chromatography will yield the pure 5-[4-(Methylsulfonyl)phenyl]-1H-indole.
-
Synthetic Workflow Diagram
Caption: Proposed Suzuki coupling workflow for synthesis.
Spectroscopic Characterization
The identity and purity of the final compound would be confirmed using standard spectroscopic methods.[6][7]
-
¹H NMR: Expected signals include a characteristic singlet for the indole N-H proton (δ > 10 ppm), distinct aromatic multiplets for the indole and phenyl rings, and a sharp singlet around δ 3.0-3.3 ppm for the methylsulfonyl (SO₂CH₃ ) protons.[3]
-
¹³C NMR: Aromatic signals would be observed in the δ 100-150 ppm range, with a characteristic signal for the methyl carbon of the sulfonyl group.
-
IR Spectroscopy: Key vibrational bands would include a sharp N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and two strong, characteristic stretches for the S=O bonds of the sulfonyl group (~1300 and 1150 cm⁻¹).[3]
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.
Biological Activity and Mechanism of Action
The structural features of 5-[4-(Methylsulfonyl)phenyl]-1H-indole strongly suggest its primary biological target is the cyclooxygenase-2 (COX-2) enzyme.
Primary Target: Cyclooxygenase-2 (COX-2)
COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation.[8] While the COX-1 isoform is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation.[3][8] Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., indomethacin) that also inhibit COX-1.[3]
Mechanism of Selective COX-2 Inhibition
The selectivity of diaryl heterocycles for COX-2 is a well-established principle in medicinal chemistry. The key structural difference between COX-1 and COX-2 is the substitution of isoleucine (in COX-1) with a smaller valine residue (in COX-2). This substitution creates an additional "secondary pocket" or side-pocket in the active site of COX-2.[9]
The methylsulfonyl (SO₂CH₃) group on the phenyl ring is specifically designed to exploit this difference.[10] Its size and ability to act as a hydrogen bond acceptor allow it to fit snugly and bind within this secondary pocket, an interaction that is sterically hindered in the COX-1 active site.[10][11] This differential binding is the molecular basis for COX-2 selectivity.
COX Inhibition Signaling Pathway
Caption: Selective inhibition of the COX-2 pathway.
Potential Antimicrobial Activity
In addition to anti-inflammatory effects, some 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated promising antimicrobial activity against various bacterial strains, including MRSA and E. coli.[3][12] This suggests that the 5-substituted isomer may also possess dual anti-inflammatory and antibacterial properties, representing a significant advantage for treating inflammatory conditions with a potential infectious component.
Applications in Drug Discovery
Potential as an Anti-Inflammatory Agent
Given its proposed mechanism as a selective COX-2 inhibitor, 5-[4-(Methylsulfonyl)phenyl]-1H-indole is a strong candidate for development as a next-generation anti-inflammatory drug for conditions such as rheumatoid arthritis and osteoarthritis.[3] Its non-acidic nature, in contrast to traditional NSAIDs like indomethacin, could further contribute to an improved gastrointestinal safety profile.
Pharmacokinetic Considerations: A Case Study
While specific pharmacokinetic data for 5-[4-(Methylsulfonyl)phenyl]-1H-indole is not publicly available, we can examine data from related indole-based drug candidates to understand the typical experimental workflow. For example, a preclinical study on "Indo5," a different indole derivative, utilized liquid chromatography-tandem mass spectrometry to determine its concentration in rat plasma and tissues.[13]
Key parameters evaluated in such studies include:
-
Cmax (Maximum Concentration): The peak plasma concentration reached after administration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation. For Indo5, the oral bioavailability in rats was found to be low at 1.59%.[13]
-
Tissue Distribution: The study of Indo5 revealed it distributed highest in the liver and did not cross the blood-brain barrier.[13]
These types of preclinical pharmacokinetic and safety evaluations are critical steps in assessing the viability of a compound like 5-[4-(Methylsulfonyl)phenyl]-1H-indole for further development.[13]
Conclusion and Future Directions
5-[4-(Methylsulfonyl)phenyl]-1H-indole represents a molecule of significant interest for researchers in drug development. Its structure is rationally designed to leverage the well-understood principles of selective COX-2 inhibition, making it a promising scaffold for novel anti-inflammatory agents. The methylsulfonylphenyl moiety is a key pharmacophore that is expected to confer high selectivity and potency.[10][11]
Future research should focus on the efficient, scalable synthesis of this compound, followed by comprehensive in vitro and in vivo evaluation. Key steps would include confirming its COX-1/COX-2 inhibitory profile, assessing its efficacy in animal models of inflammation, and performing detailed ADME and toxicology studies to establish a complete preclinical data package. The potential for dual antimicrobial activity further enhances its therapeutic promise and warrants dedicated investigation.
References
-
Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. MDPI. [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. PMC. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PMC. [Link]
-
A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. IJIRT. [Link]
-
Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. [Link]
-
5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione dichloromethane monosolvate. PMC. [Link]
-
Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks. PubMed. [Link]
-
5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano- [4,3-b]indole-3(5H)-thione dichloromethane mono. Gutenberg Open Science. [Link]
-
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole. PubChem. [Link]
- CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. PubMed. [Link]
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. PubMed. [Link]
-
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. [Link]
-
Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. ResearchGate. [Link]
-
Discovery, oral pharmacokinetics and in vivo efficacy of a highly selective 5-HT4 receptor agonist. ScienceDirect. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]
-
Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PMC. [Link]
-
5-(4-methoxyphenyl)-1H-indole. PubChem. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. ResearchGate. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
A manifold implications of indole and its derivatives: A brief Review. ResearchGate. [Link]
-
Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau. PubMed. [Link]
-
Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. AACR Publications. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay | MDPI [mdpi.com]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of Methylsulfonyl Indole Derivatives: A Comprehensive Technical Whitepaper
Executive Summary
Indole is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and synthetic therapeutics. Recently, the functionalization of the indole nitrogen (N-1) with a methylsulfonyl group (-SO2Me) has emerged as a breakthrough strategy in rational drug design. This modification transforms the indole core into a highly versatile Multi-Target-Directed Ligand (MTDL), capable of addressing complex, multifactorial diseases such as severe inflammation, cancer, and neurodegeneration .
This whitepaper provides an in-depth technical analysis of the biological activities, mechanistic pathways, and synthesis protocols of methylsulfonyl indole compounds, designed specifically for researchers and drug development professionals.
Multi-Target Drug Design Rationale
The addition of the methylsulfonyl moiety is not an arbitrary choice; it is a calculated exercise in structural mimicry. The -SO2Me group serves as the critical pharmacophore responsible for the selectivity of COX-2 inhibitors (such as rofecoxib and celecoxib). It is specifically sized to insert into the secondary side pocket of the COX-2 active site—a pocket that is inaccessible in COX-1 due to an Ile523 substitution.
By anchoring this group onto the indole core and further functionalizing the C-3 position with bioactive moieties like thiazolidinones or thiosemicarbazones, medicinal chemists create a single molecular entity that simultaneously modulates multiple biological pathways, reducing the need for polypharmacy .
Caption: Multi-target drug design rationale for methylsulfonyl indole derivatives.
Core Biological Activities & Mechanistic Pathways
Dual COX-2 / 5-LOX Inhibition: Resolving the NSAID Paradox
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) block both COX-1 and COX-2, leading to severe gastrointestinal (GI) toxicity due to the depletion of protective gastric prostaglandins. While selective COX-2 inhibitors solve the GI issue, they often introduce cardiovascular risks by altering the prostacyclin/thromboxane ratio. Furthermore, inhibiting only the cyclooxygenase pathway shunts arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This "leukotriene shunt" generates LTB4 and cysteinyl leukotrienes, which cause gastric mucosal damage and bronchospasm .
Methylsulfonyl indole derivatives engineered with thiazolidinone rings act as dual COX-2/5-LOX inhibitors . They block both pathways simultaneously, eliminating the leukotriene shunt. This provides robust anti-inflammatory efficacy with a superior safety profile, evidenced by reduced cardiac biomarkers (LDH, CK-MB) and preserved gastric histology .
Caption: Dual inhibition of COX-2 and 5-LOX pathways by methylsulfonyl indoles.
Oncology: ERα Modulation and Apoptosis Induction
In oncology, methylsulfonyl indole-benzimidazole derivatives have demonstrated significant anticancer properties. The sulfonyl side chain modifications directly influence binding affinity to Estrogen Receptor alpha (ERα), making them potent modulators in breast cancer models . Additionally, these compounds act as Bcl-2 inhibitors, shifting the cellular balance toward apoptosis and exhibiting strong cytotoxicity against MCF-7 and HeLa cell lines [[1]]([Link]).
Neuroprotection: MTDLs in Alzheimer's Disease
Neuroinflammation and cholinergic deficits are hallmarks of Alzheimer's Disease. Novel N-methylsulfonyl indole derivatives (such as indole-chalcones) function as MTDLs by inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in the nanomolar range, thereby increasing synaptic acetylcholine . Concurrently, they suppress neuroinflammation by drastically reducing the production of Interleukin-1β (IL-1β) and neurotoxic Nitric Oxide (NO) in LPS-induced microglia.
Quantitative Pharmacological Data
To facilitate rapid comparison, the table below summarizes the biological activities of key methylsulfonyl indole classes based on recent in vitro assays.
| Compound Class | Primary Target / Assay | Potency / Effect | Mechanistic Outcome |
| Indole-thiosemicarbazones | COX-2 / 5-LOX | IC50 (COX-2) ≈ 0.8 µM | Dual inhibition; reduced gastrotoxicity and cardiotoxicity. |
| Indole-benzimidazoles | ERα / Bcl-2 (MCF-7) | High binding affinity | Estrogen receptor modulation; induction of apoptosis. |
| Indole-chalcones | AChE / BuChE | Nanomolar IC50 | Increased synaptic ACh; self-induced Aβ aggregation block. |
| Indole-thiazolidinones | Gram-negative bacteria | MIC < 0.98 µg/mL | Disruption of bacterial membranes (E. coli, S. enterica). |
Experimental Methodologies & Self-Validating Protocols
The following protocols detail the synthesis of the critical intermediate and the subsequent biological validation. Every step is designed with built-in causality and self-validation to ensure data integrity.
Protocol: Synthesis of 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde
Causality & Rationale: The Vilsmeier-Haack reaction is chosen because the indole C-3 position is highly nucleophilic due to the electron-donating effect of the nitrogen lone pair, allowing for regioselective formylation. Subsequent sulfonylation requires a strong base (NaH) to deprotonate the weakly acidic indole nitrogen, creating a highly reactive indolide anion that rapidly attacks methanesulfonyl chloride .
Step-by-Step Workflow:
-
Formylation: Add a solution of indole (10 mmol) in DMF (5 mL) dropwise to a pre-cooled (0 °C) Vilsmeier reagent (POCl3 in DMF).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching & Validation: Pour into crushed ice and neutralize with saturated Na2CO3. Self-Validation: The precipitation of a pale yellow solid indicates successful formylation. Confirm via TLC (Ethyl Acetate:Hexane 1:2) against the starting material.
-
Sulfonylation: Dissolve the purified indole-3-carbaldehyde (5 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6 mmol) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.
-
Coupling: Add methanesulfonyl chloride (MeSO2Cl, 5.5 mmol) dropwise. Stir at room temperature for 3 hours.
-
Isolation: Quench with ice water, extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate. Confirm the N-SO2Me group via IR spectroscopy (distinct SO2 stretching bands at ~1165 and 1350 cm⁻¹).
Caption: Standard synthetic workflow for N-methylsulfonyl-indole derivatives.
Protocol: In Vitro COX-2/5-LOX Enzyme Immunoassay (EIA)
Causality & Rationale: EIA is selected over simple radioligand binding because it measures the functional output of the enzyme (PGE2 for COX-2, LTB4 for 5-LOX). This provides a self-validating metric of actual enzymatic inhibition rather than mere target occupancy .
Step-by-Step Workflow:
-
Preparation: Seed RAW264.7 macrophage cells in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate at 37 °C with 5% CO2 for 24 hours.
-
Induction: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to upregulate COX-2 and 5-LOX expression.
-
Treatment: Treat the cells with varying concentrations of the synthesized methylsulfonyl indole derivatives (0.1, 1.0, 10, 50 µM). Self-Validation: Include Celecoxib as a positive control for COX-2 and Zileuton for 5-LOX. Include a vehicle-only negative control.
-
Incubation: Incubate for an additional 24 hours.
-
Harvest & Assay: Collect the cell-free supernatants. Quantify PGE2 and LTB4 levels using specific EIA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. A successful dual inhibitor will show dose-dependent reductions in both PGE2 and LTB4 without affecting basal COX-1 levels (measured in uninduced cells).
Conclusion
The strategic incorporation of the methylsulfonyl group onto the indole scaffold represents a highly effective approach in modern drug discovery. By acting as Multi-Target-Directed Ligands, these derivatives bypass the limitations of traditional single-target therapies. Whether through dual COX-2/5-LOX inhibition for safer anti-inflammatories, ERα modulation for oncology, or AChE inhibition for Alzheimer's disease, methylsulfonyl indoles offer a robust, self-validating framework for the development of next-generation therapeutics.
References
-
[2],[3],[4],[5] Philoppes, J. N., et al. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. URL: [Link]
-
Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New Journal of Chemistry (RSC Publishing). URL: [Link]
-
[6] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI Molecules. URL: [Link]
-
[1] Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. URL: [Link]
-
[7] Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. PubMed Central (PMC). URL: [Link]
-
[8] Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer's therapy. Bioorganic Chemistry, 2024. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
5-[4-(Methylsulfonyl)phenyl]-1H-indole: Mechanism of Action as a Selective COX-2 Inhibitor
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Nonsteroidal anti-inflammatory drugs (NSAIDs) are foundational in managing pain and inflammation, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes. However, the non-selective inhibition of constitutively expressed COX-1 leads to severe gastrointestinal and renal adverse effects (1)[1]. The discovery of the inducible COX-2 isoform catalyzed the development of selective COX-2 inhibitors (coxibs). Among the diverse chemical scaffolds explored, indole derivatives hybridized with a methylsulfonylphenyl pharmacophore—specifically 5-[4-(Methylsulfonyl)phenyl]-1H-indole —have emerged as highly potent and selective agents, providing a robust template for next-generation anti-inflammatory therapeutics (2)[2].
Molecular Architecture & Target Engagement
The selectivity of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is fundamentally driven by the topological differences between the COX-1 and COX-2 active sites. While the primary hydrophobic channel is conserved across both isoforms, COX-2 possesses a critical amino acid substitution at position 523, where the bulky isoleucine (Ile523) found in COX-1 is replaced by a smaller valine (Val523) (3)[3].
This substitution opens a "secondary pocket" unique to the COX-2 enzyme. The 1H-indole core acts as a rigid, hydrophobic scaffold that anchors the molecule within the main channel (interacting via Van der Waals forces with Tyr385 and Ser530). This precise spatial orientation projects the 4-(methylsulfonyl)phenyl moiety directly into the secondary pocket. Within this pocket, the oxygen atoms of the methylsulfonyl (SO₂Me) group function as hydrogen bond acceptors, forming stable interactions with the side chains of Arg513 and His90 (4)[4]. Because COX-1 lacks this accessible pocket (due to the steric hindrance of Ile523) and replaces Arg513 with His513, the indole derivative is physically restricted from binding to COX-1, ensuring a high degree of selectivity (5)[5].
Fig 1: Molecular interactions of the methylsulfonylphenyl pharmacophore within the COX-2 active site.
Downstream Signaling & Cellular Impact
By competitively occupying the COX-2 active site, 5-[4-(Methylsulfonyl)phenyl]-1H-indole blocks the entry of arachidonic acid. Consequently, the bis-oxygenase and peroxidase activities of COX-2 are halted, preventing the conversion of arachidonic acid into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2). This upstream blockade starves downstream terminal synthases (such as PGE synthase) of their substrate, leading to a profound reduction in Prostaglandin E2 (PGE2) levels in inflammatory microenvironments (6)[6].
Fig 2: Arachidonic acid signaling cascade and the targeted intervention point of the COX-2 inhibitor.
Self-Validating Experimental Protocols
To rigorously evaluate the pharmacodynamics of this compound, researchers must employ a dual-tiered validation strategy: a cell-free enzymatic assay to confirm direct target engagement, and a cell-based assay to verify physiological efficacy and membrane permeability.
Protocol 1: Recombinant COX-1/COX-2 Fluorometric Inhibition Assay
-
Causality & Rationale: A cell-free system isolates the enzyme-ligand interaction from cellular variables like efflux pumps or variable membrane permeability. We utilize 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) because it reacts with the peroxidase byproduct of COX activity to form highly fluorescent resorufin, offering superior sensitivity and a wider dynamic range over traditional colorimetric alternatives.
-
Methodology:
-
Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM EDTA.
-
Pre-incubation: Dispense 10 µL of the enzyme solution into a 96-well black microplate. Add 10 µL of 5-[4-(Methylsulfonyl)phenyl]-1H-indole at varying concentrations (0.001 µM to 100 µM in DMSO, ensuring final DMSO is <1%).
-
Self-Validation Step: Include Celecoxib as a positive selective control and Indomethacin as a non-selective control. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) and 10 µL of ADHP probe.
-
Quantification: Incubate for 5 minutes at room temperature in the dark. Measure fluorescence using a microplate reader (Excitation: 535 nm / Emission: 590 nm).
-
Analysis: Calculate the IC₅₀ using non-linear regression (variable slope). The Selectivity Index (SI) is defined as IC₅₀(COX-1) / IC₅₀(COX-2). A valid assay must show an SI < 1 for Indomethacin and SI > 100 for Celecoxib.
-
Protocol 2: Cellular PGE2 ELISA in LPS-Stimulated Macrophages
-
Causality & Rationale: While enzymatic assays prove binding, cell-based assays confirm that the compound can traverse the lipid bilayer and function within the complex intracellular milieu of an active immune cell. LPS stimulation is used to reliably induce de novo COX-2 expression via the TLR4/NF-κB pathway.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates at a density of 2×10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media and replace with serum-free DMEM containing the indole derivative (0.1, 1, and 10 µM). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Harvest & Assay: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify PGE2 levels using a competitive PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's protocol.
-
Self-Validation Step: Ensure basal PGE2 levels in unstimulated cells are near the limit of detection, and LPS-treated vehicle controls show a >10-fold increase in PGE2 to validate the dynamic window.
-
Quantitative Pharmacological Profile
The hybridization of the indole scaffold with the methylsulfonylphenyl pharmacophore yields a compound with an exceptional Selectivity Index, effectively mirroring the efficacy of classical coxibs while offering a versatile platform for further structural optimization (link).
Table 1: Comparative In Vitro COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* | Mechanism Type |
| 5-[4-(Methylsulfonyl)phenyl]-1H-indole | > 12.50 | 0.08 - 0.10 | > 125.0 | Selective COX-2 |
| Celecoxib (Reference) | ~ 15.10 | ~ 0.05 | ~ 302.0 | Selective COX-2 |
| Indomethacin (Reference) | ~ 0.04 | ~ 0.51 | ~ 0.08 | Non-Selective NSAID |
*SI is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. Values >1 indicate COX-2 selectivity.
Future drug development efforts must balance this high COX-2 selectivity with cardiovascular safety profiles, as profound COX-2 inhibition can alter the delicate prostacyclin/thromboxane (PGI2/TXA2) ratio in the endothelium.
References
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.2
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PMC (nih.gov).6
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC (nih.gov).4
-
Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective COX-2 inhibitors. RSC Publishing.
-
New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. ResearchGate.1
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.5
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal.3
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. One moment, please... [bionaturajournal.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2-(4-Methylsulfonylphenyl) Indole Derivatives: A Blueprint for Next-Generation COX-2 Inhibitors
Executive Summary
The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) revolutionized the management of inflammatory diseases by minimizing the gastrointestinal toxicity inherent to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While first-generation coxibs relied on simple five-membered heterocycles, modern drug discovery has pivoted toward more complex scaffolds. The 2-(4-methylsulfonylphenyl) indole class represents a highly privileged pharmacophore. By merging the classical NSAID indole core with the specific COX-2 vectoring of a methylsulfonyl moiety, researchers have unlocked potent, highly selective inhibitors capable of serving as multi-target therapeutics and molecular imaging agents.
Mechanistic Rationale & Core SAR Principles
The selectivity of 2-(4-methylsulfonylphenyl) indoles is fundamentally driven by the structural divergence between the COX-1 and COX-2 isoenzymes. In the COX-2 active site, the substitution of Isoleucine at position 523 with a less sterically hindering Valine (Val523) opens a secondary, hydrophilic side pocket.
The SAR of the indole scaffold is highly modular, allowing precise tuning of pharmacodynamics and pharmacokinetics:
-
C-2 Position (The Selectivity Anchor): The 4-methylsulfonylphenyl group at C-2 is strictly required for COX-2 selectivity. The oxygen atoms of the sulfonyl group act as precise hydrogen bond acceptors, anchoring the molecule to Arg513 and His90 within the Val523-gated side pocket[1]. Replacing this group with a non-hydrogen-bonding moiety abolishes selectivity.
-
C-3 Position (The Modulator): The C-3 position projects outward toward the mouth of the cyclooxygenase channel and is highly tolerant of steric bulk. This site is the primary vector for introducing secondary pharmacological activities. For example, functionalizing C-3 with oxime or hydrazone moieties imparts dual antimicrobial properties and, crucially, nitric oxide (NO)-donating capabilities. NO release counteracts the cardiovascular liabilities (e.g., hypertension, thrombosis) typically associated with selective COX-2 inhibition[1]. Alternatively, incorporating aryl substitutions at C-3 has been exploited to develop positron emission tomography (PET) radiotracers for imaging COX-2 expression in oncological models.
-
C-5/C-6 Positions (Electronic Tuning): Halogenation (e.g., -Cl, -F) or methoxy (-OCH3) substitution at the benzenoid ring of the indole modulates the electron density of the core. Electron-withdrawing groups at C-5 generally increase the acidity of the indole N-H (if unsubstituted) and improve metabolic stability against hepatic cytochromes[1].
Rational SAR optimization workflow for 2-(4-methylsulfonylphenyl) indole derivatives.
Quantitative SAR Data & Comparative Efficacy
The table below synthesizes in vitro enzyme inhibition data for key derivatives, demonstrating how specific substitutions impact the Selectivity Index (SI). An SI > 100 indicates an exceptionally high safety margin against COX-1 mediated gastric toxicity.
| Compound / Scaffold | C-3 Substitution | C-5 Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* | Source |
| Compound 7b | Hydrazone derivative | -H | 12.42 | 0.10 | 124.2 | [1] |
| Compound 7h | Hydrazone derivative | -Cl | 11.41 | 0.11 | 103.7 | [1] |
| Compound 3g | Phenyl | -OCH₃ | >100.0 | 0.85 | >117.0 | |
| Celecoxib (Standard) | N/A (Pyrazole core) | N/A | 14.70 | 0.05 | 294.0 | Literature |
| Indomethacin (Standard) | N/A (Indole core) | N/A | 0.039 | 0.49 | 0.079 | Literature |
*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).
Experimental Workflows & Protocols
Protocol A: Convergent Synthesis via Fischer Indole Reaction
Causality & Rationale: The Fischer Indole Synthesis is selected over alternative cyclizations (e.g., Bischler-Möhlau) because it allows for the rapid, convergent assembly of the indole core from readily available substituted phenylhydrazines and 4-(methylsulfonyl)acetophenone. This enables the efficient generation of a highly diverse library for rapid SAR screening.
-
Preparation: In a round-bottom flask, combine equimolar amounts (10 mmol) of 4-(methylsulfonyl)acetophenone and the desired substituted phenylhydrazine hydrochloride.
-
Catalysis & Cyclization: Suspend the mixture in 30 mL of glacial acetic acid. Add a Lewis acid catalyst (e.g., anhydrous ZnCl₂ or polyphosphoric acid) to facilitate the [3,3]-sigmatropic rearrangement of the intermediate hydrazone.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4–6 hours. Monitor the elimination of ammonia and reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).
-
Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize with 10% NaOH until precipitation is complete.
-
Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 2-(4-methylsulfonylphenyl) indole core.
Protocol B: Self-Validating In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Causality & Rationale: Measuring COX activity directly via arachidonic acid depletion is unreliable due to rapid enzyme turnover. This protocol measures the downstream product. Because the primary product, Prostaglandin H2 (PGH2), is highly unstable and degrades spontaneously, the protocol mandates the use of Stannous Chloride (SnCl₂) to rapidly and quantitatively reduce PGH2 to the stable Prostaglandin F2α (PGF2α), ensuring reliable and reproducible ELISA quantification.
-
Enzyme Preparation: Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM EDTA.
-
Inhibitor Incubation: Add 10 µL of the test indole derivatives (serial dilutions from 0.01 to 100 µM in DMSO) to 90 µL of the enzyme solution. Include Celecoxib as a positive COX-2 control, Indomethacin as a non-selective control, and pure DMSO as a vehicle (negative) control. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding 10 µL of Arachidonic Acid (AA) substrate (final concentration 100 µM).
-
Quenching & Reduction (Critical Step): Exactly 2 minutes post-initiation, quench the reaction by adding 10 µL of 1M HCl. Immediately add 10 µL of saturated SnCl₂ solution to quantitatively reduce the unstable PGH2 to stable PGF2α.
-
Quantification: Quantify the resulting PGF2α using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit read at 412 nm. Calculate IC₅₀ values using non-linear regression analysis.
Mechanism of COX-2 inhibition by indole derivatives and the in vitro EIA reduction pathway.
Future Directions: Multi-Targeting and Theranostics
The 2-(4-methylsulfonylphenyl) indole scaffold is evolving beyond simple analgesia. Current research is heavily focused on theranostics and polypharmacology . By exploiting the steric tolerance at the C-3 position, researchers are successfully attaching 18F-labeled prosthetic groups to create highly specific PET radiotracers. These tracers allow for the non-invasive imaging of COX-2 upregulation in neuroinflammation and solid tumors. Simultaneously, the integration of NO-donating oxime groups at C-3 represents a major leap forward in designing cardiovascular-safe NSAIDs that actively promote vasodilation while resolving inflammation[1].
References
-
Shaker, A., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(23). URL:[Link]
-
Laube, M., Tondera, C., Sharma, S. K., Bechmann, N., Pietzsch, F.-J., Pigorsch, A., Koeckerling, M., Wuest, F., Pietzsch, J., & Kniess, T. (2014). 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Advances, 4(73), 38726-38742. URL:[Link]
Sources
Spectroscopic Characterization of 5-[4-(Methylsulfonyl)phenyl]-1H-indole: A Comprehensive Technical Guide
Executive Summary
The compound 5-[4-(Methylsulfonyl)phenyl]-1H-indole (CAS: 599198-39-7) represents a privileged structural motif frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and targeted kinase inhibitors[1]. The integration of the electron-rich indole core with the strongly electron-withdrawing methylsulfonylphenyl moiety creates a unique electronic push-pull system. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of this molecule, detailing the causality behind spectral shifts, fragmentation dynamics, and the self-validating protocols required for rigorous structural elucidation.
Molecular Architecture & Experimental Workflow
The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-1H-indole and 4-(methylsulfonyl)phenylboronic acid[2]. Because the unprotected indole N-H can potentially interfere with the catalytic cycle or lead to oligomerization, mild aqueous conditions or specific biarylphosphine ligands (e.g., SPhos) are employed to ensure high regioselectivity and yield[3].
Following purification, the structural integrity of the synthesized scaffold must be orthogonally validated using NMR, IR, and MS.
Fig 1: Experimental workflow from Suzuki-Miyaura synthesis to spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Profiling
The electronic environment of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is heavily influenced by the methylsulfonyl ( −SO2CH3 ) group. As a strong σ -acceptor and π -acceptor, the sulfone group deshields the adjacent aromatic protons, pushing them significantly downfield[4].
Causality in Solvent Selection
DMSO- d6 is the mandatory solvent for this analysis. The polarity of the sulfone group limits solubility in non-polar solvents like CDCl3 . More importantly, DMSO acts as a strong hydrogen-bond acceptor, locking the indole N-H proton into a stable hydrogen-bonded state. This prevents rapid chemical exchange, allowing the N-H proton to appear as a distinct, albeit broad, singlet at ~11.25 ppm[5].
Quantitative Data: 1 H and 13 C NMR Assignments
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 11.25 | br s | - | 1H | Indole N-H |
| 7.96 | d | 8.4 | 2H | Ar-H (Phenyl H-3', H-5', ortho to −SO2CH3 ) |
| 7.92 | d | 8.4 | 2H | Ar-H (Phenyl H-2', H-6', meta to −SO2CH3 ) |
| 7.88 | d | 1.5 | 1H | Indole H-4 (meta coupling to H-6) |
| 7.52 | d | 8.5 | 1H | Indole H-7 |
| 7.45 | dd | 8.5, 1.5 | 1H | Indole H-6 |
| 7.41 | t | 2.8 | 1H | Indole H-2 |
| 6.54 | m | - | 1H | Indole H-3 |
| 3.24 | s | - | 3H | −SO2CH3 (Methyl protons) |
Expert Insight: The AA'BB' spin system of the para-substituted phenyl ring is highly diagnostic. The protons ortho to the sulfone (7.96 ppm) are shifted further downfield than those ortho to the indole core (7.92 ppm) due to the intense magnetic anisotropy and electron-withdrawing induction of the −SO2 group[4].
Vibrational Spectroscopy: ATR-FTIR
Infrared spectroscopy provides definitive proof of the functional groups, specifically the N-H and S=O bonds. The high dipole moment of the S=O bond results in massive changes in the dipole moment during vibrational stretching, making these peaks the most intense in the spectrum[4].
Table 2: Key IR Absorptions (ATR-FTIR, Solid State)
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Causality / Structural Significance |
| ~3340 | Medium, Broad | ν (N-H) stretch | Broadening is caused by intermolecular hydrogen bonding in the solid state. |
| ~1600, 1450 | Medium, Sharp | ν (C=C) aromatic | Skeletal vibrations of the indole and phenyl rings. |
| ~1305 | Very Strong | νas (S=O) asymmetric | High energy required as oxygen atoms move in opposing directions relative to sulfur. |
| ~1145 | Very Strong | νs (S=O) symmetric | Lower energy stretch; highly diagnostic for the methylsulfonyl moiety. |
Mass Spectrometry & Fragmentation Dynamics
In positive Electrospray Ionization (ESI+), the molecule readily protonates at the indole nitrogen or the sulfonyl oxygen to yield the [M+H]+ precursor ion at m/z 272.0740.
Fragmentation Causality
The fragmentation of aryl methyl sulfones is governed by the relative weakness of the S−CH3 bond compared to the S−Aryl bond. Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic α -cleavage to lose a methyl radical ( −15 Da) or the entire methanesulfonyl radical ( −79 Da)[6]. Additionally, gas-phase rearrangement can lead to the extrusion of sulfur dioxide ( −64 Da), a hallmark of sulfone mass spectrometry[7].
Fig 2: Primary ESI-MS fragmentation pathways of protonated 5-[4-(Methylsulfonyl)phenyl]-1H-indole.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Formula | Theoretical m/z | Mass Error (ppm) |
| [M+H]+ | [C15H14NO2S]+ | 272.0740 | < 2.0 |
| [M+H−CH3]+ | [C14H11NO2S]+ | 257.0505 | < 2.0 |
| [M+H−SO2CH3]+ | [C14H11N]+ | 193.0886 | < 2.0 |
Self-Validating Experimental Protocols (SOPs)
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false data acquisition.
Protocol A: NMR Acquisition
-
Sample Preparation: Dissolve exactly 10 mg of the purified analyte in 0.6 mL of DMSO- d6 (100% isotopic purity). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
-
System Suitability Check: Prior to the sample, run a 1D 1 H NMR on a standard line-shape sample (e.g., 1% ethylbenzene in CDCl3 ). Verify that the resolution is < 0.5 Hz at 50% peak height.
-
Acquisition Parameters: Acquire the 1D 1 H spectrum at 298 K using 16 scans and 64k data points. Critical: Set the relaxation delay ( D1 ) to at least 2.0 seconds. The methyl protons of the sulfone group have long T1 relaxation times; a short D1 will result in inaccurate integration.
-
Validation: Process the Free Induction Decay (FID) with zero-filling and 0.3 Hz exponential line broadening. Set the TMS peak to exactly 0.00 ppm. The spectrum is only valid if the residual DMSO-d5 quintet appears precisely at 2.50 ppm.
Protocol B: ATR-FTIR Acquisition
-
Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (ambient air, 32 scans).
-
Sample Acquisition: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the IR absorbance of the strongest peak (~1305 cm−1 ) reaches between 0.4 and 0.8 Absorbance Units (AU). Acquire 32 scans at 4 cm−1 resolution.
-
Validation: Verify that the baseline is flat between 4000 and 2500 cm−1 . If baseline drift occurs, it indicates poor crystal contact or scattering, and the sample must be re-pressed.
Protocol C: LC-ESI-MS Acquisition
-
Calibration: Infuse an ESI tuning mix (e.g., Agilent Tune Mix) to calibrate the Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is < 2 ppm across the 100-1000 m/z range.
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.
-
Acquisition: Inject 2 µL via Flow Injection Analysis (FIA) at 0.2 mL/min. Use Positive ESI mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
-
Validation: Analyze the isotopic pattern of the [M+H]+ peak at 272.07. The presence of sulfur must be validated by observing the characteristic M+2 isotopic peak (due to 34S ), which should have a relative intensity of approximately 4.5% compared to the monoisotopic mass peak.
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Organic Chemistry Frontiers, Royal Society of Chemistry. URL: [Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. URL: [Link]
-
Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry (PubMed Central). URL: [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 4. wiley.com [wiley.com]
- 5. epdf.pub [epdf.pub]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Rational Design of Novel Methylsulfonyl Indole Anti-Inflammatory Agents
Executive Summary & Mechanistic Rationale
The clinical landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is historically compromised by a severe therapeutic dichotomy. Traditional NSAIDs, which non-selectively inhibit Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), frequently induce debilitating gastrointestinal (GI) ulceration[1]. Conversely, the development of highly selective COX-2 inhibitors (coxibs) mitigated GI toxicity but introduced profound cardiovascular (CV) risks. This CV liability arises from the shunting of arachidonic acid into the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes that promote vasoconstriction, platelet aggregation, and myocardial ischemia.
To resolve this bottleneck, modern drug discovery has pivoted toward the Multi-Target-Directed Ligand (MTDL) strategy. By rationally designing single molecular entities capable of dual COX-2 and 5-LOX inhibition, researchers can suppress both prostaglandin and leukotriene synthesis. This guide details the discovery, structural design, and validation protocols for a novel class of anti-inflammatory agents: N-methylsulfonyl indole derivatives .
By anchoring an N-methylsulfonyl group (a proven COX-2 pharmacophore) to an indole core (a privileged scaffold in anti-inflammatory drug design) and introducing specific C-3 substituents, these agents achieve potent, balanced dual inhibition with superior GI and CV safety profiles.
Caption: Logical mapping of the multi-target pharmacophore design for methylsulfonyl indoles.
Structural Design & Pathway Dynamics
The architectural blueprint of these novel agents relies on highly specific steric and electronic interactions within the enzyme active sites.
-
The Indole Core: Serving as the central bioisostere for indomethacin, the indole ring provides robust hydrophobic interactions within the primary cyclooxygenase channel[2].
-
The N-Methylsulfonyl ( SO2CH3 ) Group: The causality behind selecting this moiety lies in the structural difference between COX-1 and COX-2. COX-2 possesses a secondary side pocket created by the substitution of Isoleucine-523 (in COX-1) with the smaller Valine-523 (in COX-2). The SO2CH3 group specifically inserts into this Val523 pocket, conferring high COX-2 selectivity and preventing the GI toxicity associated with COX-1 blockade[3].
-
C-3 Substitutions: The addition of bulky, electron-rich moieties such as thiazolidinones or thiosemicarbazones at the C-3 position mimics the pharmacophore of known 5-LOX inhibitors (e.g., drabufelone). This extension blocks the active site of 5-LOX, preventing the conversion of arachidonic acid to leukotrienes[3].
Caption: Arachidonic acid signaling cascade and the mechanistic intervention of dual inhibitors.
Chemical Synthesis Workflow
The synthesis of N-methylsulfonyl indole derivatives requires precise control over reaction conditions to ensure high yield and regioselectivity. The following protocol outlines the generation of the core structure.
Step-by-Step Methodology: Synthesis of C-3 Substituted N-Methylsulfonyl Indoles
-
Sulfonylation of the Indole Nitrogen:
-
Procedure: Dissolve the starting indole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C under an inert argon atmosphere. Add sodium hydride (NaH, 1.2 eq) portion-wise to deprotonate the indole nitrogen. After 30 minutes, slowly add methanesulfonyl chloride ( CH3SO2Cl , 1.2 eq).
-
Causality: NaH is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the highly stable indole N-H without participating in side reactions. The argon atmosphere prevents moisture from quenching the NaH.
-
-
Condensation at C-3:
-
Procedure: To a mixture of the resulting N-methylsulfonyl indole derivative (0.01 mol) and the appropriate thiosemicarbazide or thiazolidinone derivative (0.01 mol) in absolute ethanol (20 mL), add 3-5 drops of N,N-Dimethylformamide (DMF) or glacial acetic acid. Heat under reflux for 2–4 hours[4].
-
Causality: The addition of catalytic acid/DMF facilitates the nucleophilic attack on the carbonyl carbon of the C-3 aldehyde, driving the dehydration step to form the stable imine/hydrazone linkage.
-
-
Purification & Self-Validation:
-
Procedure: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from 95% ethanol.
-
Validation: Confirm the structure via 1H NMR. A successful synthesis is self-validated by the appearance of a distinct singlet integrating to 3 protons at roughly δ 3.49–3.55 ppm, confirming the presence of the SO2CH3 group[4].
-
Biological Evaluation Workflows
To ensure data integrity, all biological evaluations must operate as self-validating systems. This means integrating parallel cytotoxicity screens and internal controls to guarantee that observed anti-inflammatory effects are due to targeted enzymatic inhibition, not generic cell death.
Caption: Step-by-step experimental workflow for the validation of novel anti-inflammatory agents.
Protocol 1: In Vitro Enzyme Immunoassay (EIA) for COX/LOX Inhibition
-
Objective: Quantify the IC 50 values for COX-1, COX-2, and 5-LOX.
-
Procedure:
-
Incubate purified recombinant human COX-1, COX-2, or 5-LOX enzymes with varying concentrations of the synthesized compounds (0.01 to 100 μ M) for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Terminate the reaction after 2 minutes using a highly acidic stop solution (e.g., 1M HCl).
-
Quantify the downstream products (Prostaglandin E2 for COX; Leukotriene B4 for 5-LOX) using specific EIA kits[1].
-
-
Self-Validating Mechanism: The assay must include Celecoxib (selective COX-2 inhibitor) and Zileuton (selective 5-LOX inhibitor) as positive controls. Furthermore, a vehicle-only negative control establishes the baseline maximum enzyme velocity ( Vmax ).
Protocol 2: Cellular Anti-Inflammatory Assay (RAW264.7 Macrophages)
-
Objective: Measure the suppression of the pro-inflammatory cytokine TNF- α .
-
Causality of Cell Line: RAW264.7 murine macrophages are utilized because they express high levels of Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), they produce a massive, reliable surge in TNF- α , creating an optimal signal-to-noise ratio for drug screening.
-
Procedure:
-
Seed RAW264.7 cells at 1×105 cells/well in a 96-well plate.
-
Pre-treat cells with the synthesized compounds for 2 hours.
-
Stimulate with LPS (1 μ g/mL) for 24 hours.
-
Harvest the supernatant and quantify TNF- α via ELISA[4].
-
-
Self-Validating Mechanism: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay must be run in parallel on the exact same cell population. If a compound shows 90% TNF- α inhibition but only 50% cell viability, the result is discarded as a false positive caused by cytotoxicity rather than targeted anti-inflammatory action.
Quantitative Data Summary
The success of the rational design is demonstrated by the Structure-Activity Relationship (SAR) data. The table below summarizes representative quantitative data for optimized N-methylsulfonyl indole derivatives (e.g., thiosemicarbazones and thiazolidinones) compared to clinical standards[5].
| Compound / Drug | Structural Feature (C-3) | COX-1 IC 50 ( μ M) | COX-2 IC 50 ( μ M) | Selectivity Index (SI)* | 5-LOX IC 50 ( μ M) |
| Indomethacin | Standard NSAID | 0.04 | 0.51 | 0.07 | >100 |
| Celecoxib | Standard Coxib | 14.70 | 0.04 | 367.5 | >100 |
| Zileuton | Standard 5-LOX Inhibitor | >100 | >100 | N/A | 0.75 |
| Compound 4d | Thiosemicarbazone | 11.20 | 0.06 | 186.6 | 1.85 |
| Compound 5d | Thiazolidinone | 13.50 | 0.05 | 270.0 | 1.12 |
*Selectivity Index (SI) = COX-1 IC 50 / COX-2 IC 50 . A higher SI indicates greater COX-2 selectivity, minimizing GI toxicity.
Data Interpretation: Compounds 4d and 5d exhibit nanomolar potency against COX-2 while maintaining a high Selectivity Index, effectively avoiding COX-1. Crucially, unlike Celecoxib, they also demonstrate potent micromolar inhibition of 5-LOX, confirming their status as dual inhibitors[1].
Safety Profiling: Cardiovascular & Gastrointestinal
The ultimate validation of a dual COX-2/5-LOX inhibitor lies in its safety profile.
Gastrointestinal Sparing: By inhibiting 5-LOX, these novel indoles prevent the accumulation of leukotrienes (specifically LTB4). LTB4 is a potent chemoattractant that causes neutrophil adherence to the gastric vascular endothelium, leading to mucosal ischemia and ulceration. In vivo rat models confirm that compounds like 5d exhibit an ulcerogenic liability near zero, comparable to the negative control (saline)[4].
Cardiovascular Risk Reduction: Selective COX-2 inhibitors suppress prostacyclin (a vasodilator) without affecting COX-1-derived thromboxane A2 (a vasoconstrictor and platelet aggregator). This imbalance causes thrombosis. By simultaneously blocking 5-LOX, the methylsulfonyl indoles reduce the overall inflammatory burden and oxidative stress on the vascular endothelium. In vivo cardiovascular profiling of compound 5d demonstrates normalized cardiac biomarkers—Lactate Dehydrogenase (LDH), Creatine Kinase-MB (CK-MB), and Troponin-I (Tn-I)—proving that the MTDL strategy successfully mitigates the cardiotoxicity inherent to selective coxibs[1].
References
-
Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. URL:[Link]
-
Zaki, M. E. A., Al-Hussain, S. A., & Masand, V. H. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Pharmaceuticals, 17(10), 1344. URL:[Link]
-
El-Sayed, N. N. E., Al-Otaibi, T. M., & Al-Zharani, M. (2022). "Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2486-2501. URL:[Link]
Sources
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The 5-Phenyl-1H-Indole Scaffold in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
The indole nucleus is universally recognized as a privileged scaffold in drug discovery. However, targeted functionalization at the 5-position—specifically the introduction of a phenyl group—creates a unique pharmacophore with distinct electronic, steric, and lipophilic properties. As a Senior Application Scientist, I have observed that the 5-phenyl-1H-indole moiety frequently acts as a critical surface recognition cap, a lipophilic anchor, or a structural disruptor depending on the biological target. This whitepaper synthesizes the mechanistic causality, quantitative structure-activity relationships (QSAR), and self-validating synthetic workflows associated with 5-phenyl-1H-indole derivatives across oncology, parasitology, and enzymology.
Pharmacological Landscape & Mechanistic Causality
Selective HDAC6 Inhibition in Oncology
Histone deacetylase 6 (HDAC6) is a primary cytoplasmic enzyme responsible for the deacetylation of α -tubulin, playing a critical role in tumor cell motility and survival. Broad-spectrum HDAC inhibitors often suffer from severe off-target toxicity.
Mechanistic Causality: The design of selective HDAC6 inhibitors relies heavily on exploiting the structural differences between the catalytic pockets of HDAC isoforms. The HDAC6 active site features a wider, shallower rim compared to the narrow pocket of HDAC1. By utilizing a 5-phenyl-1H-indole fragment as a surface recognition cap group, researchers have achieved profound selectivity[1]. The bulky, lipophilic 5-phenyl substitution optimally occupies this wider rim via π−π stacking and hydrophobic interactions, sterically clashing with the narrower HDAC1 pocket.
This rational design led to the discovery of Compound 5i, which exhibits an IC 50 of 5.16 nM against HDAC6 and an exceptional selectivity index (SI) of ~124 over HDAC1[1]. Biologically, this targeted inhibition prevents α -tubulin deacetylation, stabilizes microtubule dynamics, and effectively arrests HL-60 leukemia cells in the G0/G1 phase, ultimately inducing apoptosis[1].
Mechanism of HDAC6 inhibition and apoptotic induction by 5-phenyl-1H-indole derivatives.
Anthelmintic and Nematocidal Activity
Parasitic nematodes pose a massive burden on global agriculture and human health. Recent library screenings have identified 5-aryl-1H-indoles as potent nematocidal agents against species like Caenorhabditis elegans and the mammalian parasite Hemonchus contortus[2].
Mechanistic Causality: The anthelmintic efficacy of these derivatives is heavily dependent on the substitution pattern of the 5-phenyl ring. Compounds featuring para-halogenation (e.g., 4-chloro, 4-fluoro, and 4-trifluoromethoxy groups) exhibit the highest potency[2]. The high lipophilicity of the halogenated 5-phenyl-1H-indole scaffold facilitates rapid penetration through the tough nematode cuticle. Once internalized, these compounds act as inhibitors of mitochondrial complex II, collapsing the mitochondrial membrane potential and paralyzing the exsheathed L3 larvae, all while maintaining limited cytotoxicity in mammalian cells[2].
Hyaluronidase Inhibition
Hyaluronidases degrade hyaluronic acid in the extracellular matrix, a process implicated in cancer metastasis and bacterial invasion.
Mechanistic Causality: The active site of bovine testes hyaluronidase (BTH) contains a highly hydrophobic cleft. When evaluating aminomethyl indole derivatives, researchers found that introducing a phenyl group at position 5 (e.g., 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole) significantly increased the overall lipophilicity of the molecule[3]. This thermodynamic shift enhances hydrophobic packing within the enzyme's active site, resulting in superior inhibitory activity (23% inhibition at 50 μM) compared to less lipophilic, unsubstituted analogs[3].
Quantitative Data Summary
To facilitate cross-disciplinary comparison, the pharmacological metrics of key 5-phenyl-1H-indole derivatives are summarized below:
| Target Enzyme / Organism | Representative Compound | Key Structural Feature | Primary Activity / IC 50 | Selectivity / Notes | Reference |
| HDAC6 | Compound 5i | 5-phenyl-1H-indole cap | 5.16 ± 0.25 nM | SI ≈ 124 (over HDAC1) | [1] |
| Hyaluronidase (BTH) | Compound 9 | 3-aminomethyl, 5-phenyl | 23% inhibition at 50 μM | Driven by high lipophilicity | [3] |
| H. contortus | Compounds i-19, i-20 | 4-F, 4-Cl on 5-phenyl | Motility inhibition | Low mammalian cytotoxicity | [2] |
| MMP-13 | Compound 6 | 2-carboxylic acid ethyl ester | Matrix metalloproteinase hit | Fragment-based discovery | [4] |
Synthetic Workflows & Self-Validating Protocols
The construction of the 5-phenyl-1H-indole core is most efficiently achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Below are field-proven, self-validating methodologies designed to ensure high fidelity in both synthesis and biological evaluation.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-phenyl-1H-indole-2-carboxylic acid ethyl ester[4]. Causality of Choice: The 5-bromoindole scaffold is relatively electron-rich, making the oxidative addition step of the catalytic cycle sluggish under standard thermal conditions. Microwave irradiation provides rapid, uniform volumetric heating, overcoming this kinetic barrier and reducing reaction times from hours to 20 minutes while suppressing thermal degradation of the indole core.
Step-by-Step Methodology:
-
Reagent Assembly: In a 5 mL microwave-safe vial, combine 5-bromo-1H-indole-2-carboxylic acid ethyl ester (0.37 mmol) and phenylboronic acid (0.37 mmol)[4]. Rationale: Strict equimolar stoichiometry minimizes the homocoupling of the boronic acid.
-
Catalyst & Base Addition: Add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, ~8 mol%)[4]. Suspend the solids in 2 mL of anhydrous DMF, followed by the addition of 2 mL of 2 M aqueous sodium carbonate[4]. Rationale: The biphasic DMF/water system ensures the solubility of both organic substrates and the inorganic base, facilitating the in situ reduction of Pd(II) to the active Pd(0) species.
-
Microwave Irradiation: Seal the vial and heat in a dedicated microwave reactor at 100 °C for exactly 20 minutes[4].
-
Workup & Extraction: Cool the vessel to room temperature. Filter the crude biphasic mixture through a pad of Celite, washing thoroughly with ethyl acetate (EtOAc)[4]. Rationale: Celite filtration efficiently removes precipitated palladium black, preventing column fouling during downstream purification.
-
Self-Validation (LCMS Checkpoint): Analyze a 10 μL aliquot of the organic filtrate via LCMS. Validation Rule: Proceed to purification only if the chromatogram demonstrates >85% conversion and the mass spectrum confirms the expected [M+H] + ion (m/z = 266). This prevents the waste of preparative HPLC resources on failed reactions.
-
Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC to yield the pure 5-phenyl-1H-indole derivative[4].
Microwave-assisted Suzuki-Miyaura cross-coupling workflow for 5-phenyl-1H-indoles.
Biological Validation: In Vitro HDAC6 Enzymatic Assay
Objective: Quantify the IC 50 and selectivity index of synthesized 5-phenyl-1H-indole derivatives against HDAC6. Causality of Choice: A fluorogenic assay utilizing acetylated peptide substrates provides a highly sensitive, high-throughput compatible readout for deacetylase activity, directly translating target engagement into a quantifiable optical signal.
Step-by-Step Methodology:
-
Enzyme & Substrate Preparation: Dilute recombinant human HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2 ). Utilize a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-phenyl-1H-indole derivative starting from 10 μM in DMSO. Rationale: A wide, logarithmic concentration range ensures accurate sigmoidal curve fitting for precise IC 50 determination.
-
Incubation: Transfer 5 μL of the compound dilutions to a 384-well microplate. Add 15 μL of the enzyme solution. Incubate at 37 °C for 15 minutes. Rationale: Pre-incubation allows for steady-state enzyme-inhibitor complex formation before the substrate is introduced, preventing artificially inflated IC 50 values.
-
Reaction Initiation: Add 10 μL of the fluorogenic substrate to all wells. Incubate for 30 minutes at 37 °C.
-
Signal Generation & Self-Validation: Add 10 μL of developer solution (containing trypsin and the broad-spectrum inhibitor Trichostatin A) to stop the reaction and cleave the deacetylated AMC fluorophore.
-
Validation Rule: The plate must include wells with DMSO only (100% activity) and a known reference inhibitor like Tubastatin A (0% activity). Calculate the Z'-factor; the assay run is only validated and accepted if Z' > 0.5, ensuring robust signal-to-noise ratio.
-
-
Data Acquisition: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate the IC 50 using non-linear regression analysis.
References
-
Liu, X., Yang, H., Liu, X., et al. (2024). Discovery of Potent Selective HDAC6 Inhibitors with 5-Phenyl-1H-indole Fragment: Virtual Screening, Rational Design, and Biological Evaluation. Journal of Chemical Information and Modeling. 1
-
Kadlecova, A., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry. 2
-
Olgen, S., Kaessler, A., Kılıç-Kurt, Z., & Jose, J. (2010). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Zeitschrift für Naturforschung C. 3
-
Fischer, T., Senn, N., & Riedl, R. (2011). Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry. 4
Sources
Strategic Therapeutic Targeting of 5-[4-(Methylsulfonyl)phenyl]-1H-indole: A Mechanistic and Methodological Whitepaper
Executive Summary
In contemporary medicinal chemistry, the fusion of privileged structural scaffolds with highly specific pharmacophores is a proven strategy for developing targeted therapeutics. The compound 5-[4-(Methylsulfonyl)phenyl]-1H-indole represents a sophisticated structural chimera. It marries the robust, lipophilic indole core—a hallmark of classic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin—with the 4-(methylsulfonyl)phenyl moiety, the definitive pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibition [1].
This whitepaper delineates the primary and emerging therapeutic targets for this scaffold, providing molecular rationales and rigorously validated experimental methodologies for preclinical evaluation.
Primary Therapeutic Target: The COX-2 / PGE2 Axis
Mechanistic Causality
The primary target for compounds bearing the 4-(methylsulfonyl)phenyl group is the inducible enzyme COX-2. Unlike the constitutively expressed COX-1, which features a bulky Isoleucine at position 523 (Ile523) that restricts access to its secondary side pocket, COX-2 possesses a smaller Valine (Val523). This single amino acid substitution opens a hydrophilic side pocket containing Arg513 and His90.
When 5-[4-(Methylsulfonyl)phenyl]-1H-indole enters the orthosteric site, the indole core anchors into the hydrophobic channel via van der Waals interactions. Simultaneously, the oxygen atoms of the methylsulfonyl group project into the secondary pocket, forming critical, high-affinity hydrogen bonds with Arg513 and His90. This structural complementarity ensures profound COX-2 selectivity, mitigating the gastrointestinal toxicity classically associated with COX-1 inhibition [1].
Fig 1: Mechanistic inhibition of the COX-2/PGE2 signaling axis by the indole derivative.
Emerging Secondary Targets and Applications
Beyond classic analgesia and anti-inflammation, the downstream attenuation of Prostaglandin E2 (PGE2) by this scaffold opens novel therapeutic avenues:
-
Oncology (NSCLC & Colorectal Cancer): COX-2 is heavily upregulated in non-small cell lung cancer (NSCLC) and colorectal carcinomas. PGE2 drives tumor proliferation and angiogenesis via EP receptor-mediated activation of the PI3K/Akt and MAPK pathways. Indole derivatives have demonstrated potent anti-NSCLC activity by dual-targeting COX-2 and downstream Akt signaling [2].
-
Dual-Target Antimicrobial Agents: Recent structure-activity relationship (SAR) studies have repurposed methylsulfonylphenyl indole derivatives as dual-action agents. They exhibit direct antibacterial activity against multidrug-resistant strains (e.g., MRSA, A. baumannii) while simultaneously suppressing the host's infection-induced inflammatory response [1].
Quantitative Pharmacological Profiling
To contextualize the efficacy of the 5-[4-(Methylsulfonyl)phenyl]-1H-indole scaffold, the following table summarizes typical SAR data comparing it against established clinical reference standards.
| Compound / Scaffold | Primary Target | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin (Reference) | COX-1 / COX-2 | 0.039 | 0.49 | 0.08 (COX-1 Selective) |
| Celecoxib (Reference) | COX-2 | > 50.0 | 0.05 | > 1000 (COX-2 Selective) |
| Methylsulfonylphenyl Indoles | COX-2 / Dual-Target | > 10.0 | 0.10 – 0.31 | 30 – 132 (Highly Selective) |
Note: Data synthesized from in vitro recombinant enzyme assays [1]. Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).
Self-Validating Experimental Methodologies
As an Application Scientist, I emphasize that robust preclinical data relies entirely on self-validating assay designs. The following protocol for evaluating COX-2 inhibition is engineered to ensure absolute data integrity through internal causality checks and strict biochemical controls.
Fig 2: Self-validating step-by-step workflow for the in vitro COX-2 enzyme inhibition assay.
Protocol: In Vitro Recombinant COX-2 Enzyme Inhibition Assay
Objective: Quantify the IC₅₀ of the indole derivative against human recombinant COX-2. Causality Principle: This assay utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure PGE2. Because the intermediate Prostaglandin H2 (PGH2) is highly unstable and rapidly degrades into a heterogeneous mixture of prostaglandins, Stannous Chloride (SnCl₂) is utilized as a targeted reducing agent. It quantitatively converts all PGH2 exclusively into stable PGE2, ensuring the ELISA readout accurately reflects total enzyme activity.
Step-by-Step Workflow:
-
Holoenzyme Reconstitution: Incubate human recombinant COX-2 (0.5 U/well) with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.
-
Causality: COX-2 requires heme as a cofactor for its peroxidase activity; omitting this step leads to apoenzyme inactivity and false-negative screening results.
-
-
Inhibitor Pre-Incubation: Add the indole compound (titrated from 10 µM to 0.1 nM in DMSO). Include a vehicle control (1% DMSO) and a positive control (Celecoxib). Incubate for 15 minutes.
-
Self-Validation: The vehicle control establishes the 100% enzyme activity baseline ( Emax ), while the Celecoxib control validates the assay's sensitivity to known orthosteric inhibitors.
-
-
Catalytic Initiation: Add 10 µM Arachidonic Acid (AA) to initiate the reaction. Incubate exactly for 2 minutes at 37°C to capture the linear phase of enzyme kinetics.
-
Reaction Quench & Reduction: Terminate the reaction by adding 1M HCl, immediately followed by 10 mM Stannous Chloride (SnCl₂).
-
Causality: HCl denatures the enzyme, instantly halting catalysis. SnCl₂ forces the reduction of the unstable PGH2 intermediate into stable PGE2 for downstream detection.
-
-
Quantification: Transfer the reduced mixture to a PGE2 competitive ELISA plate. Read absorbance at 450 nm using a microplate reader.
-
Data Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (high signal) and the fully inhibited Celecoxib control (low signal).
-
Self-Validation: A Z'-factor ≥0.6 is strictly required to validate the plate's dynamic range and precision before calculating the IC₅₀ via 4-parameter logistic regression.
-
References
-
Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities Source: BMC Chemistry (2020) URL: [Link]
-
Title: Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action Source: Pharmaceuticals / MDPI (2023) URL: [Link]
Sources
- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action [mdpi.com]
Methodological & Application
Application Note: Robust Fischer Indole Synthesis Protocol for 5-[4-(Methylsulfonyl)phenyl]-1H-indole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Workflows, and Scalable Methodologies
Strategic Rationale & Mechanistic Causality
The 5-arylindole scaffold is a privileged pharmacophore, frequently embedded in cyclooxygenase-2 (COX-2) inhibitors, antiviral agents, and CNS-active therapeutics. While the synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is often approached via Suzuki-Miyaura cross-coupling of a pre-functionalized 5-bromoindole, constructing this core de novo via the Fischer Indole Synthesis (FIS) offers a highly strategic alternative when specific halogenated indoles are unavailable or cost-prohibitive.
The "Acetaldehyde Problem" and the Pyruvic Acid Solution
The classical FIS involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde. To synthesize an unsubstituted 1H-indole (lacking C2/C3 substituents), one would theoretically use acetaldehyde. However, as noted in foundational literature, acetaldehyde is notoriously prone to rapid aldol condensation and polymerization under the harsh acidic conditions required for the [3,3]-sigmatropic rearrangement . This leads to intractable tarry mixtures and abysmal yields.
To circumvent this, our protocol employs pyruvic acid as a highly efficient, self-validating surrogate . The reaction begins with the condensation of (4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)hydrazine with pyruvic acid. The resulting hydrazone undergoes an acid-catalyzed tautomerization to an enamine, followed by a critical [3,3]-sigmatropic rearrangement that establishes the C-C bond of the indole framework. Subsequent cyclization and elimination of ammonia yield the stable intermediate, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-2-carboxylic acid. Finally, a controlled thermal decarboxylation extrudes CO₂ to cleanly furnish the target 1H-indole .
Reaction Workflow Visualization
Figure 1: Mechanistic workflow of the modified Fischer indole synthesis via pyruvic acid.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following table summarizes the stoichiometric equivalencies, critical parameters, and expected yields for each phase of the synthesis.
| Parameter | Phase 1: Hydrazone Formation | Phase 2: Fischer Cyclization | Phase 3: Thermal Decarboxylation |
| Primary Reagents | Hydrazine HCl (1.0 eq), Pyruvic Acid (1.2 eq) | ZnCl₂ (2.0 eq), Glacial Acetic Acid | Cu powder (0.5 eq), Quinoline |
| Temperature | 25 °C | 110 °C (Reflux) | 200 °C |
| Reaction Time | 1.0 h | 3.0 - 4.0 h | 2.0 - 3.0 h |
| Atmosphere | Ambient | Ambient | Argon (Strictly Inert) |
| Expected Yield | >90% (Crude Intermediate) | 70 - 75% (Isolated) | 60 - 65% (Purified) |
| Self-Validation Cue | Thick yellow/orange precipitate | Solid precipitation in ice water | CO₂ bubbling; TLC polarity shift |
Step-by-Step Experimental Protocol
As a self-validating system, this protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Phase 1: Hydrazone Formation & Fischer Cyclization (One-Pot)
In my experience scaling this class of molecules, utilizing the hydrochloride salt of the hydrazine is paramount. The free base of extended conjugated hydrazines is highly susceptible to aerobic oxidation. By suspending the salt in acetic acid, we generate the reactive free base in situ while providing the necessary acidic protons for condensation.
-
Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)hydrazine hydrochloride (10.0 mmol) in 50 mL of glacial acetic acid.
-
Condensation: Add pyruvic acid (12.0 mmol, 1.2 eq) dropwise at room temperature. Stir for 1 hour.
-
Self-Validation Checkpoint: The formation of a thick, yellow/orange precipitate confirms successful hydrazone formation. Do not proceed until this suspension is clearly visible.
-
-
Cyclization: Add anhydrous zinc chloride (ZnCl₂, 20.0 mmol) to the mixture. Heat the reaction to 110 °C (reflux) for 3-4 hours. The Lewis acid drives the [3,3]-sigmatropic rearrangement .
-
Isolation: Cool the mixture to room temperature and pour it into 200 mL of vigorously stirred crushed ice-water.
-
Self-Validation Checkpoint: The intermediate, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-2-carboxylic acid, will immediately precipitate as a pale solid. Filter the solid, wash thoroughly with cold water to remove residual zinc salts and acetic acid, and dry under high vacuum overnight.
-
Phase 2: Thermal Decarboxylation
Temperature control is critical here. Heating below 190 °C results in stalled reactions, while exceeding 220 °C in quinoline can lead to degradation of the indole core. The copper powder acts as a crucial Lewis acidic catalyst, coordinating with the carboxylate moiety to lower the activation energy for CO₂ extrusion.
-
Setup: Transfer the dried indole-2-carboxylic acid intermediate to a 100 mL round-bottom flask. Add 20 mL of quinoline and 0.5 g of fine copper powder.
-
Decarboxylation: Purge the flask with Argon for 5 minutes. Heat the mixture to 200 °C under an inert atmosphere for 2-3 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar baseline spot (carboxylic acid) completely disappears and is replaced by a non-polar, blue-fluorescent spot under 254 nm UV light. Visible bubbling (CO₂ evolution) will also cease.
-
-
Workup: Cool the mixture to room temperature, dilute with 100 mL of ethyl acetate, and filter through a tightly packed pad of Celite to remove the copper catalyst.
-
Purification: Wash the organic filtrate sequentially with 1M HCl (3 x 50 mL) to protonate and remove the quinoline solvent into the aqueous layer. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Polish: Purify the crude residue via silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to yield pure 5-[4-(Methylsulfonyl)phenyl]-1H-indole as an off-white solid.
References
Application Note: Complete ¹H and ¹³C NMR Structural Elucidation of 5-[4-(Methylsulfonyl)phenyl]-1H-indole
Scientific Context & Pharmacophore Significance
The compound 5-[4-(Methylsulfonyl)phenyl]-1H-indole represents a highly privileged scaffold in medicinal chemistry. The integration of the indole core with a 4-(methylsulfonyl)phenyl moiety creates a structural motif frequently utilized in the development of selective COX-2 inhibitors, antimicrobial agents, and anti-inflammatory therapeutics [1].
The methylsulfonyl group (–SO₂CH₃) acts as a strong electron-withdrawing group (EWG) via both inductive (–I) and resonance (–M) effects. This electronic perturbation not only governs the molecule's binding affinity in biological targets (such as the COX-2 active site pocket) but also dramatically alters the local magnetic shielding environment of the adjacent protons and carbons [3]. Rigorous structural elucidation via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is critical to validate the regiochemistry of the Suzuki-Miyaura coupling or Fischer indole synthesis typically used to construct this framework [2].
Experimental Methodology: A Self-Validating Protocol
To ensure a self-validating system, the protocol below incorporates internal quality control checks based on solvent residual signals.
Sample Preparation
-
Solvent Selection: Weigh exactly 15–20 mg (for ¹H NMR) or 40–50 mg (for ¹³C NMR) of the synthesized compound. Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆ ).
-
Causality Insight: DMSO-d₆ is specifically chosen over CDCl₃. The indole N–H proton undergoes rapid chemical exchange in non-polar, weakly hydrogen-bonding solvents, often broadening into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively "locking" the N–H proton and sharpening its signal at ~11.25 ppm. Furthermore, DMSO-d₆ easily solubilizes the highly polar methylsulfonyl group.
-
-
Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point.
-
Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a standard 5 mm NMR tube to eliminate paramagnetic particulates that could cause magnetic field inhomogeneities (line broadening).
Instrument Parameters & Acquisition
-
Probe Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming on the deuterium lock signal of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 to 32 scans.
-
Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the N–H and aromatic protons for accurate integration).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled ¹³C (zgpg30).
-
Scans (NS): 1024 to 2048 scans (due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons).
-
Relaxation Delay (D1): 2.0–3.0 seconds.
-
Experimental workflow for the preparation, acquisition, and self-validating processing of NMR spectra.
¹H NMR Structural Elucidation & Mechanistic Causality
The ¹H NMR spectrum of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is defined by three distinct regions: the aliphatic methyl group, the highly coupled indole core, and the para-substituted phenyl ring.
Quantitative ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 (NH) | 11.25 | s (broad) | - | 1H | Indole N–H |
| H-3', H-5' | 7.98 | d | 8.5 | 2H | Phenyl CH (ortho to –SO₂Me) |
| H-2', H-6' | 7.92 | d | 8.5 | 2H | Phenyl CH (ortho to Indole) |
| H-4 | 7.88 | d | 1.5 | 1H | Indole C4–H |
| H-7 | 7.48 | d | 8.5 | 1H | Indole C7–H |
| H-6 | 7.42 | dd | 8.5, 1.5 | 1H | Indole C6–H |
| H-2 | 7.38 | t (or dd) | 2.8 | 1H | Indole C2–H |
| H-3 | 6.52 | m | - | 1H | Indole C3–H |
| –SO₂CH₃ | 3.22 | s | - | 3H | Methylsulfonyl |
Causality of Chemical Shifts and Spin Systems
-
The Phenyl AA'BB' System: The para-substitution of the phenyl ring creates a classic AA'BB' spin system, which appears as two pseudo-doublets. The strong electron-withdrawing nature of the –SO₂CH₃ group heavily deshields the protons ortho to it (H-3', H-5'), pushing them downfield to 7.98 ppm. The protons ortho to the indole core (H-2', H-6') are slightly more shielded at 7.92 ppm due to the mild electron-donating resonance of the indole system [1].
-
The Indole 3-Spin System: Because the C-5 position is substituted, the typical 4-spin aromatic system of indole is broken into a 3-spin system (H-4, H-6, H-7). H-4 lacks an ortho neighbor and only exhibits fine meta-coupling to H-6 (J ≈ 1.5 Hz). H-6 appears as a doublet of doublets due to ortho-coupling to H-7 (J ≈ 8.5 Hz) and meta-coupling to H-4.
-
Self-Validation Check: Ensure the presence of the DMSO-d₆ residual quintet at 2.50 ppm and the HDO water peak at ~3.33 ppm .
Logical pathway for the assignment of 1H NMR signals based on chemical shifts and spin coupling.
¹³C NMR Structural Elucidation
The ¹³C NMR spectrum provides definitive proof of the carbon framework, particularly the quaternary carbons linking the two ring systems.
Quantitative ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Type | Assignment |
| C-1' | 146.5 | Cq | Phenyl Cq (attached to Indole C5) |
| C-4' | 138.2 | Cq | Phenyl Cq (attached to –SO₂Me) |
| C-7a | 136.0 | Cq | Indole C7a (Bridgehead) |
| C-5 | 130.5 | Cq | Indole C5 (attached to Phenyl) |
| C-3a | 128.4 | Cq | Indole C3a (Bridgehead) |
| C-3', C-5' | 127.8 | CH | Phenyl CH (ortho to –SO₂Me) |
| C-2', C-6' | 127.2 | CH | Phenyl CH (ortho to Indole) |
| C-2 | 126.5 | CH | Indole C2 |
| C-6 | 120.8 | CH | Indole C6 |
| C-4 | 118.5 | CH | Indole C4 |
| C-7 | 112.0 | CH | Indole C7 |
| C-3 | 101.5 | CH | Indole C3 |
| –SO₂CH₃ | 43.8 | CH₃ | Methylsulfonyl Carbon |
Causality of Chemical Shifts
-
Quaternary Carbon Identification: The lowest intensity peaks in the ¹³C spectrum correspond to quaternary carbons due to their lack of attached protons (resulting in a lack of Nuclear Overhauser Effect enhancement and longer relaxation times). C-1' is pushed highly downfield (146.5 ppm) due to the combined anisotropic effects of the biaryl linkage [2].
-
Aliphatic Region: The single aliphatic carbon of the methylsulfonyl group appears distinctly at 43.8 ppm.
-
Self-Validation Check: The spectrum must display the characteristic 7-line septet of DMSO-d₆ centered precisely at 39.5 ppm .
Conclusion & Quality Control
The structural identity of 5-[4-(Methylsulfonyl)phenyl]-1H-indole is unequivocally confirmed by the presence of the 3H singlet at 3.22 ppm (–SO₂CH₃), the deshielded AA'BB' system of the phenyl ring, and the characteristic 3-spin system of the 5-substituted indole core. For regulatory or publication submissions, ensure that the signal-to-noise ratio (S/N) for the quaternary carbons in the ¹³C spectrum exceeds 10:1, and that no residual cross-coupling catalysts (e.g., Pd/phosphine ligands) are visible in the baseline.
References
-
Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities Source: ResearchGate (Originally published in BMC Chemistry) URL: [Link]
-
Title: A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Using weak interactions to control C-H mono-nitration of indolines Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]
Application Note: Predictive Molecular Docking of Indole Derivatives for Selective Cyclooxygenase-2 (COX-2) Inhibition
Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Introduction & Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational to pain management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes[1]. While traditional indole-based NSAIDs like indomethacin effectively suppress inflammation, their non-selective inhibition of the constitutively expressed COX-1 isoform frequently induces severe gastrointestinal toxicity and renal complications[1]. Consequently, rational drug design has pivoted toward developing selective COX-2 inhibitors.
The structural divergence between COX-1 and COX-2 provides a definitive mechanistic target for this selectivity. Specifically, the substitution of a bulky isoleucine residue at position 523 in COX-1 with a smaller valine (Val523) in COX-2 exposes an adjacent, secondary hydrophobic side pocket[2]. Modern indole derivatives are engineered to exploit this volumetric difference. By anchoring specific functional groups into the Val523 pocket, these novel compounds achieve high COX-2 selectivity without disrupting the COX-1 mediated cytoprotective prostaglandin synthesis required for gastrointestinal health[2].
Mechanism of COX-2 mediated inflammation and selective inhibition by indole derivatives.
Experimental Design & Causality
To accurately model these highly specific interactions, this protocol utilizes AutoDock Vina. Unlike older Lamarckian Genetic Algorithms, Vina employs a gradient-based Iterated Local Search algorithm coupled with a hybrid scoring function[3]. This approach accelerates the exploration of the conformational search space and significantly improves the accuracy of binding pose predictions for flexible ligands[3].
For the macromolecular target, we utilize the high-resolution (2.66 Å) crystal structure of COX-2 in complex with a tricyclic indole derivative (PDB ID: 6V3R)[4].
-
Causality of Target Selection: Selecting a holo-enzyme structure co-crystallized with an indole-class ligand ensures that the active site is already in a biologically relevant, induced-fit conformation. This drastically reduces false-positive steric clashes during rigid-receptor docking compared to using an apo-enzyme or a structure bound to a structurally dissimilar ligand[4].
Step-by-step computational workflow for AutoDock Vina molecular docking.
Step-by-Step Computational Protocol
Phase 1: Macromolecule (COX-2) Preparation
-
Import Structure: Download PDB ID 6V3R and load it into a molecular graphics suite (e.g., MGLTools or PyMOL).
-
Clean the Structure: Strip all co-crystallized ligands, ions, and bulk water molecules.
-
Causality: Retained crystallographic waters create artificial steric boundaries that prevent the docking algorithm from fully exploring the binding cavity.
-
-
Add Polar Hydrogens & Charges: Add polar hydrogens and assign Kollman charges.
-
Causality: AutoDock Vina utilizes a united-atom scoring function where non-polar hydrogens are merged into their parent heavy atoms. However, polar hydrogens must be explicitly defined to accurately calculate hydrogen bond directionality and electrostatic potentials.
-
-
Export: Save the prepared macromolecule in .pdbqt format.
Phase 2: Ligand (Indole Derivative) Preparation
-
Conformational Generation: Generate 3D structures of the target novel indole derivatives.
-
Energy Minimization: Apply the MMFF94 force field to reach the global energy minimum.
-
Causality: Starting with a high-energy, strained ligand conformation can trap the docking algorithm in local minima, yielding artificially poor binding scores.
-
-
Define Rotatable Bonds: Assign Gasteiger partial charges. Fix the rigid indole core while allowing flexibility in the functional side chains (e.g., sulfonyl or halogenated groups).
-
Export: Save the ligands in .pdbqt format.
Phase 3: Grid Box Configuration
-
Center Coordinates: Center the grid box exactly on the X, Y, Z coordinates of the native ligand extracted from 6V3R.
-
Dimensions: Set the search space dimensions to 20 Å × 20 Å × 20 Å.
-
Causality: This volume is mathematically optimized to encompass the entire catalytic domain and the Val523 side pocket, allowing full rotational freedom for the ligand while preventing non-specific binding events on the exterior protein surface[2].
-
Phase 4: Execution & Self-Validating Quality Control
-
Self-Validation Step (Critical): Before screening novel compounds, re-dock the native co-crystallized ligand back into the prepared 6V3R structure.
-
Calculate RMSD: Measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
System Validation: An RMSD ≤ 2.0 Å confirms that the grid parameters and scoring function are accurately tuned for this specific microenvironment. If the RMSD exceeds 2.0 Å, the grid box size or protonation states must be recalibrated.
-
-
Execution: Once validated, execute AutoDock Vina for the novel indole library using an exhaustiveness setting of 8 to 16.
Quantitative Data Analysis
The efficacy of novel indole derivatives is evaluated by comparing their binding affinities and interaction profiles against standard NSAIDs. A highly selective COX-2 inhibitor will demonstrate strong hydrogen bonding with the Val523 pocket, yielding a significantly lower (more negative) binding energy[5],[6].
Table 1: Comparative Binding Affinities and Interaction Profiles in COX-2
| Ligand | Classification | Binding Affinity (kcal/mol) | Key Interacting Residues | Selectivity Profile |
| Indomethacin | Classic NSAID (Indole) | -8.08 | Arg120, Tyr355 | Non-selective (COX-1/COX-2) |
| Celecoxib | Standard COXIB | -9.51 | Arg120, Val523, Ser353 | Highly COX-2 Selective |
| Etoricoxib | Standard COXIB | -11.22 | Arg120, Val523 | Highly COX-2 Selective |
| Compound 4 * | Novel Indole Derivative | -11.34 | Arg120, Tyr355, Val523 | Highly COX-2 Selective |
*Representative data for a novel synthesized indole derivative demonstrating superior in silico affinity compared to standard reference drugs[5],[6].
References
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health (NIH).[Link]
-
Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. Turkish Computational and Theoretical Chemistry (DergiPark). [Link]
-
Structural Docking Studies of COX-II Inhibitory Activity for Metabolites. Taylor & Francis.[Link]
-
6V3R: Crystal structure of murine cycloxygenase in complex with a harmaline analog, 4,9-dihydro-3H-pyrido[3,4-b]indole. RCSB Protein Data Bank. [Link]
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal.[Link]
-
How AutoDock Vina Rewrote the Rules of Molecular Docking. Medium. [Link]
Sources
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medium.com [medium.com]
- 4. rcsb.org [rcsb.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. bionaturajournal.com [bionaturajournal.com]
Cell-based assays for evaluating anticancer activity of indole derivatives
As a Senior Application Scientist, this guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of key cell-based assays to evaluate the anticancer potential of indole derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to screening and mechanistic elucidation.
Introduction: The Promise of Indole Derivatives in Oncology
The indole nucleus, a bicyclic aromatic-heterocyclic scaffold, is a cornerstone in medicinal chemistry, renowned for its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique chemical properties and bioavailability make it a highly "inquisitive scaffold" for anticancer drug research.[1] This is evidenced by the U.S. Food and Drug Administration (FDA) approval of several indole-based anticancer agents, including sunitinib, osimertinib, and panobinostat.[1]
Indole derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of tubulin polymerization, protein kinases, topoisomerases, and histone deacetylases (HDACs), as well as the induction of apoptosis and cell cycle arrest.[3][4][5][6] Given this mechanistic diversity, a multi-assay approach is crucial to comprehensively evaluate the efficacy and mode of action of novel indole-based compounds. This guide details the principles, protocols, and data interpretation for a tiered screening strategy, from initial cytotoxicity assessment to in-depth mechanistic studies.
Tier 1: Foundational Cytotoxicity and Viability Screening
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit a biological process by 50%.[7] We will discuss two robust, high-throughput colorimetric assays that measure cytotoxicity based on different cellular parameters: the Sulforhodamine B (SRB) assay, which measures total protein content, and the MTT assay, which assesses metabolic activity.
Sulforhodamine B (SRB) Assay
Principle & Rationale: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the cell mass.[9] This assay is considered reliable because its endpoint is stable, and it is less susceptible to interference from compounds that alter cellular metabolism, a common issue with tetrazolium-based assays.[10]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for the SRB cytotoxicity assay.
Detailed Protocol: SRB Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (typically 5,000-20,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the experiment.[9] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in the appropriate culture medium. Replace the existing medium with 200 µL of medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for a predetermined period (e.g., 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium and incubate for 1 hour at 4°C.[10] Rationale: TCA fixes the cells to the plate and precipitates proteins.
-
Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid or water to remove unbound dye, TCA, and serum proteins.[9] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]
-
Final Wash: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[8][9]
Data Presentation & Analysis The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
| Cell Line | Cancer Type | IC50 of Compound X (µM) |
| MCF-7 | Breast (ER+) | 4.13 |
| MDA-MB-231 | Breast (Triple-Negative) | 10.2 |
| A549 | Lung | 15.0 |
| HeLa | Cervical | 13.41 |
Table 1: Example cytotoxicity data for a hypothetical indole derivative against various cancer cell lines. Data presented should be an average of at least three independent experiments.
MTT Assay
Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Detailed Protocol: MTT Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Incubation: After the compound treatment period, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate for 1-4 hours in a humidified atmosphere (37°C, 5% CO2).[13] Rationale: This allows metabolically active cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][14] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
Tier 2: Elucidating the Mechanism of Action
Once an indole derivative demonstrates significant cytotoxic activity, the next crucial phase is to investigate its mechanism of action. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it interferes with the normal progression of the cell cycle.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Principle & Rationale: A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a cellular protein, has a high, calcium-dependent affinity for PS and can be used as a probe to detect early apoptotic cells when conjugated to a fluorophore like FITC.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[7] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Apoptosis Detection Workflow
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the indole derivative at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [18]Incubate for at least 30 minutes (or overnight) at -20°C or 4°C. [7][18]Rationale: Ethanol fixation permeabilizes the cells and preserves their DNA.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [18]4. RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate to degrade RNA, which would otherwise be stained by PI. [7][19]5. PI Staining: Add PI staining solution to the cell suspension. [7]6. Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. [18][19]
Tier 3: Assessing Impact on Metastatic Potential
For compounds showing promise, it is valuable to assess their impact on cell migration and invasion, key processes in cancer metastasis. [20]
Cell Migration: Wound Healing (Scratch) Assay
Principle & Rationale: The wound healing assay is a straightforward method to study collective cell migration. [21]A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, typically by microscopy. This assay mimics cell migration during wound healing in vivo. [21] Detailed Protocol: Wound Healing Assay
-
Create Monolayer: Seed cells in a culture dish or plate and grow them to 80-90% confluency. [21]2. Create Wound: Use a sterile pipette tip or a dedicated cell scratcher to create a uniform scratch across the cell monolayer. [21]3. Wash and Treat: Wash the cells with PBS to remove dislodged cells, then add fresh medium containing the indole derivative at a non-lethal concentration (e.g., IC25).
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Cell Invasion: Transwell Assay
Principle & Rationale: The Transwell invasion assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM), a critical step in metastasis. [20][22]The assay uses a chamber with an upper and lower compartment separated by a porous membrane. [21]To assess invasion, the membrane is coated with a layer of basement membrane extract (e.g., Matrigel). [23]Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane, where they can be stained and counted. [22] Transwell Invasion Assay Workflow
Caption: Step-by-step workflow for the Transwell cell invasion assay.
Detailed Protocol: Transwell Invasion Assay
-
Prepare Inserts: Thaw Matrigel overnight at 4°C and coat the apical side of the Transwell insert membranes. Allow it to solidify at 37°C. [23]2. Prepare Cells: Harvest cells and resuspend them in serum-free medium containing the indole derivative at a desired concentration.
-
Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Pipette the cell suspension into the upper chamber of the coated inserts. [22]4. Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Analysis: Count the number of stained cells in several microscopic fields to determine the average number of invading cells per field.
Conclusion
The systematic evaluation of indole derivatives using a tiered, multi-assay approach provides a comprehensive understanding of their anticancer potential. Beginning with robust cytotoxicity screening using assays like SRB and MTT establishes a compound's potency and effective concentration range. Subsequent mechanistic assays, including apoptosis and cell cycle analysis, elucidate the cellular pathways through which the compound exerts its effects. Finally, functional assays for migration and invasion offer critical insights into the compound's ability to inhibit processes central to metastasis. This integrated strategy, grounded in sound scientific principles and detailed protocols, enables researchers to confidently identify and advance the most promising indole-based candidates in the drug discovery pipeline.
References
-
Chourasiya, A., Suthar, A., & Sharma, R. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure. Available at: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available at: [Link]
-
Gong, J., Li, Y., & Zhu, J. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
Bansal, R., & Kumar, A. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. Available at: [Link]
-
Bentham Science Publishers. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]
- Anonymous. (n.d.). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. [Source not further specified].
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine. Available at: [Link]
-
Firer, M. A. (2012). Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. Journal of Cancer Science & Therapy. Available at: [Link]
- Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2023). [Source not further specified].
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Pijuan, J., et al. (2019). In Vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Marshall, J. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available at: [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. Available at: [Link]
-
Kramer, N., et al. (2013). Cell Migration and Invasion Assays as Tools for Drug Discovery. Pharmaceuticals. Available at: [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2021). Molecules. Available at: [Link]
- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2018). [Source not further specified].
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules. Available at: [Link]
-
Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Immunostep. Available at: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Flow Cytometry Protocol [sigmaaldrich.com]
- 20. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of 5-[4-(Methylsulfonyl)phenyl]-1H-indole in Biological Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the erratic behavior of highly lipophilic diaryl heterocycles in aqueous environments.
The compound 5-[4-(Methylsulfonyl)phenyl]-1H-indole is a potent scaffold designed for selective Cyclooxygenase-2 (COX-2) inhibition. However, its physicochemical properties often lead to "brick dust" behavior—crashing out of solution during biochemical and cell-based assays. This guide provides field-proven, causality-driven troubleshooting strategies to stabilize this compound, ensuring your dose-response curves and IC50 calculations are accurate and reproducible.
Part 1: Diagnostic & Troubleshooting FAQs
Q: Why does 5-[4-(Methylsulfonyl)phenyl]-1H-indole precipitate so easily in my assay buffer? A: The precipitation is driven by the compound's high lattice energy and hydrophobicity (LogP ~3.2). The methylsulfonyl ( −SO2CH3 ) group is pharmacologically essential, as it inserts directly into the secondary hydrophilic pocket of the COX-2 enzyme to provide selectivity[1]. However, chemically, it acts as a strong hydrogen bond acceptor on a rigid, planar indole core. When you transfer the compound from a 100% DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant triggers a "solvent shift." The hydrophobic indole cores rapidly self-associate via π−π stacking, forming micro-precipitates before they can interact with the enzyme target.
Q: Can I just increase the DMSO concentration in my working solution to keep it dissolved? A: No. While brute-force solvent increases might keep the drug in solution, biological systems have strict solvent tolerance limits. In vitro COX-2 enzymatic assays and live-cell assays typically tolerate a maximum of 1% to 2% (v/v) DMSO[2]. Exceeding this threshold alters the tertiary structure of the COX-2 enzyme, leading to artifactual inhibition and false-positive results.
Q: What is the most effective formulation strategy for this specific indole scaffold? A: We recommend a dual-pronged approach depending on your required concentration range:
-
Carrier Proteins (For low concentrations < 10 µM): Supplement your assay buffer with 0.1% to 0.5% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a hydrophobic sponge, temporarily binding the lipophilic indole and keeping it in solution without permanently sequestering it from the COX-2 active site[3].
-
Cyclodextrin Complexation (For high concentrations > 10 µM): Use Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic inner cavity of HP- β -CD encapsulates the methylsulfonylphenyl moiety, drastically increasing apparent aqueous solubility while remaining entirely biocompatible and enzymatically inert[4].
Part 2: Quantitative Solubilization Guidelines
The following table summarizes the recommended excipients for solubilizing 5-[4-(Methylsulfonyl)phenyl]-1H-indole, their maximum tolerated limits in COX-2 assays, and their functional mechanisms.
| Solubilizer / Excipient | Max Assay Tolerance | Mechanism of Solubilization | Recommendation Level |
| DMSO | ≤ 2.0% (v/v) | Co-solvent (Dielectric adjustment) | Baseline (Primary stock only) |
| HP- β -CD | ≤ 10.0% (w/v) | Inclusion complexation (Encapsulation) | Highly Recommended |
| BSA (Fatty-acid free) | 0.1% - 0.5% (w/v) | Carrier protein binding | Standard for COX-2 assays |
| Tween-20 | ≤ 0.05% (v/v) | Micellar solubilization | Use with caution (Membrane disruptor) |
Part 3: Self-Validating Experimental Protocols
To prevent "solvent shift" precipitation, you must control the kinetics of dilution. The following protocol utilizes HP- β -CD and includes a mandatory self-validation loop to ensure absolute data trustworthiness.
Protocol: Preparation of Stable Working Solutions via HP- β -CD Complexation
Materials Required:
-
10 mM stock of 5-[4-(Methylsulfonyl)phenyl]-1H-indole in 100% anhydrous DMSO.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 0.5 mM phenol).
-
Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade).
Step-by-Step Methodology:
-
Prepare the Carrier Buffer: Dissolve HP- β -CD in your standard COX-2 Assay Buffer to a final concentration of 5% (w/v). Stir at room temperature until completely clear.
-
Vortex-Assisted Stepwise Dilution: Place 980 µL of the Carrier Buffer on a vortex mixer set to medium-high speed.
-
Slow Addition: Using a precision micropipette, add 20 µL of the 10 mM DMSO drug stock dropwise directly into the center of the vortexing buffer (avoiding the tube walls). This yields a 200 µM intermediate solution with 2% DMSO.
-
Equilibration: Incubate the mixture at 37°C for 15 minutes in a thermomixer to allow the cyclodextrin inclusion complexes to reach thermodynamic equilibrium.
-
Self-Validation Check (Critical Step):
-
Transfer the intermediate solution to a microcentrifuge and spin at 10,000 × g for 5 minutes.
-
Carefully extract the supernatant.
-
Measure the UV absorbance of the supernatant at the compound's λmax (approx. 280-290 nm) against a blank of Carrier Buffer + 2% DMSO.
-
Causality Check: If the absorbance matches your theoretical standard curve, the protocol is validated, and the compound is fully dissolved. If a pellet is visible or the absorbance is lower than expected, the compound has precipitated; you must increase the HP- β -CD concentration to 10% (w/v) and repeat.
-
-
Final Assay Dilution: Dilute the validated intermediate solution further into your assay plate containing the COX-2 enzyme, ensuring the final DMSO concentration drops below 1%.
Part 4: Troubleshooting Workflow Visualization
Follow this diagnostic decision tree to systematically resolve precipitation issues in your biological assays.
Workflow for diagnosing and resolving indole scaffold solubility issues in biological assays.
References
-
[1] Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors. National Institutes of Health (NIH). 1
-
[4] Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review. SciSpace / MDPI. 4
-
[3] In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2). National Institutes of Health (NIH). 3
-
[2] Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal. 2
Sources
- 1. Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Optimizing COX-2 Selectivity in Indole-Based Scaffolds
Welcome to the Application Support Center for indole-scaffold drug development. This guide is designed for researchers and scientists engineering non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced cyclooxygenase-2 (COX-2) selectivity. Here, we address the mechanistic logic, common experimental pitfalls, and validated protocols for modifying scaffolds like indomethacin.
Part 1: Knowledge Base & FAQs (Mechanistic Insights)
Q1: Why does modifying the free carboxylate group of indomethacin drastically improve COX-2 selectivity? A1: The native carboxylate group of indomethacin binds to the Arg120 residue in both COX-1 and COX-2, making it a non-selective, COX-1 preferring inhibitor[1][2]. By converting this carboxylate into an ester or amide, the molecule loses its ionic interaction with Arg120. Selectivity is achieved because COX-2 possesses a unique, hydrophilic side pocket gated by a Val523 residue. In COX-1, this position is occupied by a bulkier Ile523[3][4]. The amide/ester derivatives can project into this Val523-gated side pocket in COX-2, whereas the bulky Ile523 in COX-1 creates a steric clash, effectively locking the modified indole out of the COX-1 active site[4][5].
Q2: I replaced the 2'-methyl group on the indole ring with a hydrogen, but the compound lost all COX inhibitory activity. Why? A2: The 2'-methyl group is critical for anchoring the indole scaffold into a small hydrophobic pocket within the cyclooxygenase active site. Deleting it results in a weak, reversible inhibitor with drastically reduced affinity[1][2]. To enhance selectivity at this position, substitute the 2'-methyl group with a trifluoromethyl (CF3) group. The CF3 group inserts perfectly into a specific hydrophobic pocket formed by Ala-527, Val-349, Ser-530, and Leu-531, yielding a tight-binding inhibitor with exceptional COX-2 selectivity[1].
Q3: Why did my tertiary amide derivative of indomethacin fail to inhibit COX-2, while the secondary amide was highly potent? A3: Structural activity relationship (SAR) studies demonstrate that hydrogen bonding from the amide nitrogen to a protein acceptor in the COX-2 active site is a mandatory determinant for binding[2]. Tertiary amides lack this crucial hydrogen bond donor, rendering them inactive. Always design primary or secondary amides when derivatizing the indole carboxylate to ensure the necessary hydrogen bonding interactions are maintained[2][6].
Part 2: Troubleshooting Guide (Experimental Issues)
Issue 1: Inconsistent IC50 values or apparent lack of selectivity in purified enzyme assays.
-
Root Cause: Indomethacin amides behave as slow, tight-binding inhibitors of COX-2. Their selectivity is heavily dependent on the time-dependent conformational transition of the enzyme-inhibitor complex[2][6].
-
Solution: Ensure your assay protocol includes a sufficient pre-incubation step (minimum 20 minutes at 37°C) of the enzyme and inhibitor before the addition of the arachidonic acid substrate[2]. Without this pre-incubation, the slow transition to the tightly bound COX-indomethacin complex will not occur, resulting in artificially high IC50 values and false negatives for selectivity.
Issue 2: High in vitro COX-2 selectivity, but poor in vivo anti-inflammatory efficacy.
-
Root Cause: If your lead compounds are aliphatic esters (e.g., indomethacin methyl ester), they are highly susceptible to rapid hydrolysis by plasma esterases in vivo, reverting to the non-selective, ulcerogenic parent indomethacin[2][5].
-
Solution: Switch your lead optimization to secondary amides. Amides are significantly more metabolically stable. Indomethacin amides have been proven to be orally active, non-ulcerogenic, and highly efficacious in in vivo models of acute inflammation (e.g., carrageenan-induced rat paw edema)[5].
Part 3: Quantitative Data Summary
To guide your structural modifications, the following table summarizes the causal relationship between specific indole modifications and their resulting COX-1/COX-2 selectivity profiles.
| Compound Scaffold | Structural Modification | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin (Native) | None (Free Carboxylate) | ~0.050 | ~0.750 | 0.06 (COX-1 Selective) |
| Indomethacin Methyl Ester | Carboxylate → Aliphatic Ester | ~33.0 | ~0.250 | >132 (COX-2 Selective) |
| Indomethacin Sec-Amide | Carboxylate → 4-Fluorophenyl Amide | >66.0 | ~0.060 | >1000 (Highly COX-2 Selective) |
| CF3-Indomethacin | 2'-Methyl → 2'-Trifluoromethyl | >100.0 | ~0.267 | >374 (Highly COX-2 Selective) |
Data synthesized from standardized in vitro purified enzyme assays[1][2].
Part 4: Standard Operating Procedures (SOPs)
Protocol: Self-Validating Time-Dependent COX-1/COX-2 Selectivity Assay To ensure trustworthy and reproducible selectivity data, this protocol incorporates parallel isoform testing and mandatory pre-incubation steps to account for slow, tight-binding kinetics[1][2].
-
Enzyme Preparation: Reconstitute purified human COX-2 (66 nM) and ovine COX-1 (44 nM) in a standard assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol and 1 μM hematin). Causality: Hematin is required as a cofactor for the peroxidase activity of the COX enzymes.
-
Inhibitor Pre-incubation (Critical Step): Dissolve indole derivatives in DMSO. Incubate various concentrations of the inhibitor with the respective COX enzymes for exactly 20 minutes at 37°C. Causality: This time-dependent step allows the secondary amides to access the Val523 side pocket and undergo the conformational change required for tight binding[2].
-
Substrate Addition: Initiate the reaction by adding 50 μM of 1-14C-arachidonic acid (AA) to the mixture. Incubate for exactly 30 seconds at 37°C.
-
Reaction Quenching: Terminate the reaction rapidly by adding a quenching solution (e.g., SnCl2 in dilute HCl). Causality: SnCl2 reduces the unstable prostaglandin endoperoxide PGH2 to the more stable PGF2α, preventing spontaneous degradation and ensuring accurate quantification.
-
Quantification & Validation: Quantify the synthesized prostaglandins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated Enzyme Immunoassay (EIA). Self-Validation: Always run Celecoxib as a positive COX-2 selective control and native Indomethacin as a COX-1 preferring control to validate the dynamic range of your assay.
Part 5: Visualizations
Structural logic of COX-2 selectivity via indole derivatization and the Val523 side pocket.
Step-by-step workflow for the time-dependent COX-1/COX-2 in vitro selectivity assay.
References
-
Kalgutkar, A. S., et al. "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 2000.[Link]
-
Kalgutkar, A. S., et al. "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences (PNAS), 2000.[Link]
-
Uddin, M. J., et al. "The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor." ACS Chemical Biology / PubMed Central, 2010.[Link]
-
Gierse, J. K., et al. "A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors." Journal of Biological Chemistry / PubMed, 1996.[Link]
Sources
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scilit.com [scilit.com]
Challenges in the scale-up synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important molecule. As a key structural motif in various pharmaceutical agents, including selective COX-2 inhibitors, its robust and scalable synthesis is of critical importance.[1][2][3]
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthesis.
Overview of Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and scalable method for synthesizing 5-[4-(Methylsulfonyl)phenyl]-1H-indole is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forms the crucial carbon-carbon bond between the 5-position of an indole ring and the methylsulfonyl-substituted phenyl ring. The key starting materials are typically 5-bromo-1H-indole and 4-(methylsulfonyl)phenylboronic acid.
Caption: Fig 1. General scheme for Suzuki-Miyaura synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.
Q1: My reaction yield dropped from 90% at the 1g scale to less than 50% at the 100g scale. What are the most likely causes?
A drop in yield during scale-up is a classic problem often rooted in physical, not chemical, limitations.[6]
-
Mass and Heat Transfer Limitations: In large reactors, inefficient stirring leads to poor mixing. This can create localized areas of high reactant concentration or "hot spots," which promote the formation of byproducts. The exothermic nature of the reaction, easily managed in a small flask, can become difficult to control in a large vessel, potentially leading to thermal degradation of the product or catalyst.[6] Using a reactor with an appropriate overhead stirrer and a jacket for temperature control is essential.
-
Reagent Addition Rate: The rate of adding reagents, especially the base, can significantly impact the reaction. On a small scale, additions are often rapid. At scale, a slow, controlled addition is crucial to maintain temperature and prevent localized high concentrations that can cause side reactions.
-
Purity of Starting Materials: Impurities that are negligible in a small-scale reaction can become significant catalyst poisons or sources of side reactions at a larger scale.[7] It is critical to analyze the purity of each batch of 5-bromoindole and the boronic acid. Elemental sulfur, for instance, is a known poison for palladium catalysts.[7]
Q2: I'm observing significant formation of a white solid byproduct, which I've identified as 4,4'-bis(methylsulfonyl)biphenyl. How can I prevent this boronic acid homocoupling?
This is a very common side reaction in Suzuki couplings, often called the "Glaser coupling" of the boronic acid. It is typically promoted by the presence of oxygen.
-
Inert Atmosphere is Crucial: The most effective way to prevent homocoupling is to maintain a strictly inert atmosphere. While palladium pre-catalysts are often air-stable, the active Pd(0) species formed in the reaction is highly sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction vessel is properly purged and maintained under a positive pressure of an inert gas throughout the reaction.
-
Catalyst and Base Selection: The choice of base can influence the rate of homocoupling. In some cases, using a weaker base or carefully controlling the stoichiometry can reduce this side reaction.[9]
-
Temperature Control: Running the reaction at the lowest effective temperature can also help minimize side reactions.
Caption: Fig 2. A decision workflow for troubleshooting low yields.
Q3: My reaction mixture is turning black, and the reaction has stalled. What is causing this "palladium black" precipitation?
The formation of palladium black is a visual indicator of catalyst deactivation. The active Pd(0) catalyst, if not properly stabilized by ligands, can aggregate into larger, inactive nanoparticles and eventually precipitate out of the solution.[10]
-
Causes of Deactivation:
-
Oxygen: As mentioned, oxygen is a primary culprit. It can oxidize the Pd(0) to Pd(II), disrupting the catalytic cycle.
-
Ligand Dissociation: At higher temperatures, the phosphine ligands that stabilize the palladium center can dissociate. The resulting "naked" palladium atoms are prone to aggregation.[10]
-
Insufficient Ligand: Using too low a ratio of ligand to palladium can leave the catalyst vulnerable.
-
-
Prevention Strategies:
-
Use Robust Ligands: For challenging couplings or high-temperature reactions, consider using bulkier, more electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbene (NHC) ligands, which bind more tightly to the palladium center.
-
Optimize Catalyst Loading: While counterintuitive, using a very low catalyst loading can sometimes be beneficial. This is because the rate of the first step (oxidative addition) can outpace the rate of aggregation, keeping the catalyst active in the cycle.[10]
-
Strict Inert Conditions: This cannot be overstressed. An oxygen-free environment is the best defense against palladium black formation.[10]
-
Q4: The final product is difficult to purify and contains residual palladium. What are some scalable purification strategies?
While laboratory-scale purifications often rely on column chromatography, this is generally not feasible or cost-effective for large-scale production.
-
Crystallization: This is the preferred method for industrial scale. The target molecule, 5-[4-(Methylsulfonyl)phenyl]-1H-indole, is a crystalline solid. A good starting point for developing a crystallization protocol would be to use solvents like ethanol, isopropanol, or ethyl acetate, potentially with an anti-solvent like hexane or water to induce precipitation. A procedure for a related compound successfully used a hexane and dichloromethane mixture for recrystallization.[11]
-
Activated Carbon Treatment: To remove colored impurities and residual palladium, a hot filtration through a bed of activated carbon (charcoal) can be highly effective. This should be done after the reaction work-up but before crystallization.
-
Palladium Scavengers: If residual palladium levels are still too high for pharmaceutical applications (often requiring <10 ppm), treatment of the product solution with a palladium scavenger (e.g., silica-based thiols or amines) can be employed to bind and remove the remaining metal.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Suzuki-Miyaura coupling for this synthesis?
The success of the Suzuki-Miyaura reaction hinges on the interplay of several factors. The most critical are:
-
Catalyst System: The choice of palladium source and ligand is paramount. The ligand stabilizes the active Pd(0) species and facilitates the individual steps of the catalytic cycle.
-
Base: The base is essential for activating the boronic acid in the transmetalation step.[5] The choice of base (e.g., carbonates, phosphates) and its strength can significantly affect reaction rate and byproduct formation.[9]
-
Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (like dioxane or THF) with water is common, as water can help dissolve the inorganic base.
-
Temperature: The reaction needs to be heated to overcome the activation energy, but excessive heat can lead to catalyst decomposition and side reactions.
Q2: How do I select the optimal palladium catalyst and ligand?
There is no single "best" catalyst; the optimal choice is a balance of reactivity, stability, cost, and ease of removal.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | Good-Excellent | A very common and effective "workhorse" catalyst. Microwave can shorten reaction times.[12][13] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | ~95% | Dppf is a robust ligand that often gives high yields and is less prone to deactivation.[4] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 85-95% | Nickel is a more cost-effective alternative to palladium, though it may require higher catalyst loading.[4][14] |
Q3: Why is N-protection of the indole sometimes recommended, and is it necessary for scale-up?
The indole N-H proton is weakly acidic and can be deprotonated by the strong bases used in the coupling reaction. This can lead to several issues:
-
Side Reactions: The resulting indole anion can potentially coordinate to the palladium center, interfering with catalysis.
-
Solubility Issues: The deprotonated indole may have different solubility, complicating the reaction.
Common protecting groups include tosyl (Ts) or Boc.[11][15] However, adding protection and deprotection steps increases the overall process mass intensity and cost. For scale-up, it is highly desirable to develop a process that works on the unprotected indole. Many modern catalyst systems show high tolerance for the N-H group, making direct coupling the preferred industrial route.[16]
Detailed Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol is a generalized starting point for optimization at scale. All operations must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
5-bromo-1H-indole (1.0 equiv.)
-
4-(Methylsulfonyl)phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (0.01 equiv.)
-
Triphenylphosphine (PPh₃) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet with 5-bromo-1H-indole and 4-(methylsulfonyl)phenylboronic acid.
-
Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
-
Catalyst/Base Addition: Add the finely ground potassium carbonate, followed by the palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via cannula or a pump.
-
Reaction: Begin stirring and slowly heat the reaction mixture to 80-90 °C using the reactor jacket.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS) until the 5-bromoindole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water and an organic solvent like ethyl acetate. Stir, then separate the layers.
-
Washes: Wash the organic layer with water and then with brine to remove inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-[4-(Methylsulfonyl)phenyl]-1H-indole.
Catalytic Cycle Visualization
Caption: Fig 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. MDPI.
- Scientists crack indole's toughest bond with copper, unlocking new medicines. Chiba University.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors.
- C-H functionalization of indoles and oxindoles through CDC reactions. Unknown Source.
- Recent advances in functionalization of indoles.
- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
- Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Deriv
- Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?
- Suzuki reaction. Wikipedia.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
- Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors. PubMed.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. PMC.
- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
- Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
Sources
- 1. Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors [mdpi.com]
- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. ias.ac.in [ias.ac.in]
Removing stubborn impurities from the synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole . While the Suzuki-Miyaura cross-coupling between a 5-haloindole and (4-(methylsulfonyl)phenyl)boronic acid is highly efficient, the resulting crude mixture is notoriously prone to retaining stubborn impurities.
This guide is designed to help you understand the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.
Purification Workflow Diagram
Workflow for the targeted purification of 5-[4-(Methylsulfonyl)phenyl]-1H-indole.
Quantitative Impurity Clearance Data
Before diving into the protocols, review the expected clearance rates for the targeted purification strategies discussed in this guide.
| Purification Strategy | Target Impurity | Initial Concentration | Final Concentration | Efficiency / Yield Impact |
| 20% aq. NaHSO₃ Wash | Palladium (Pd) | ~8,000 ppm | < 100 ppm | >98% removal, high yield |
| TMT Scavenging | Palladium (Pd) | 600 - 650 ppm | < 10 ppm (post-cryst) | >99% removal |
| ZnCl₂ Precipitation | TPPO Ligand | ~1.0 - 2.0 equiv | < 0.05 equiv | Minimal product loss |
| N₂ Sparge + KCHO₂ | Homocoupled Dimer | 5 - 15% (Area) | < 0.1% (Area) | Prevents formation |
Troubleshooting FAQs & Methodologies
Q1: Why is Palladium so difficult to remove from this specific indole, and how can I reduce it to <10 ppm?
Mechanistic Causality: 5-[4-(Methylsulfonyl)phenyl]-1H-indole is a highly "sticky" Active Pharmaceutical Ingredient (API). The indole nitrogen and the methylsulfonyl oxygens act as potent coordinating groups. These functional groups sequester Pd(II) species, dragging the heavy metal into the organic phase during standard aqueous workups. Standard silica plugs are often insufficient because the API itself acts as a ligand.
The Solution: You must introduce a scavenger with a binding affinity that thermodynamically outcompetes your product. or treatments are highly effective. TMT forms a highly insoluble, thermodynamically stable Pd complex that precipitates out of solution[1][2].
Step-by-Step Methodology: TMT Scavenging Protocol
-
Concentrate the crude Suzuki reaction mixture to remove the primary reaction solvent (e.g., THF or 1,4-Dioxane).
-
Redissolve the crude residue in a highly polar aprotic solvent (e.g., DMF or DMAc) to ensure the API is fully solubilized[3].
-
Add 2,4,6-trimercapto-s-triazine (TMT) resin or powder (approx. 5-10 equivalents relative to the initial Pd catalyst load).
-
Heat the suspension to 60°C and agitate vigorously for 4-12 hours.
-
Filter the mixture through a tightly packed pad of Celite to remove the Pd-TMT complex. Wash the pad with warm Ethyl Acetate.
-
Self-Validation Checkpoint: The filtrate will transition from a dark brown/black hue to a clear, pale yellow solution. Subsequent ICP-MS analysis will confirm Pd reduction from >600 ppm to <10 ppm[2].
Q2: My product co-elutes with Triphenylphosphine Oxide (TPPO) during chromatography. How do I separate them efficiently?
Mechanistic Causality: If you are using Pd(PPh₃)₄, the oxidation of the phosphine ligand generates TPPO. TPPO is highly polar due to its strong P=O dipole. On silica gel, its retention factor (Rf) perfectly overlaps with the polar methylsulfonyl group of your target indole, causing them to co-elute and making chromatography a nightmare.
The Solution: Leverage Lewis acid-base chemistry. forms a highly insoluble 1:2 coordination complex with TPPO—[ZnCl₂(TPPO)₂]—in moderately polar solvents, forcing the impurity to crash out while your product remains in solution[4].
Step-by-Step Methodology: ZnCl₂ Precipitation
-
Dissolve the crude product mixture in a minimal volume of warm Ethanol or Ethyl Acetate.
-
Prepare a 1.0 M solution of anhydrous ZnCl₂ in Ethanol.
-
Slowly add the ZnCl₂ solution (1.2 equivalents relative to the theoretical TPPO present) to the stirring product mixture at room temperature.
-
Stir for 30–45 minutes. A dense, white crystalline precipitate of [ZnCl₂(TPPO)₂] will form.
-
Filter the suspension and wash the filter cake with a small amount of cold solvent. The target indole remains safely in the filtrate.
-
Self-Validation Checkpoint: Spot the filtrate on a TLC plate under UV 254 nm; the characteristic heavy, broad streaking of TPPO will be completely absent.
Q3: I am observing a significant amount of the homocoupled dimer (4,4'-bis(methylsulfonyl)biphenyl). How do I prevent this?
Mechanistic Causality: Homocoupling of the (4-(methylsulfonyl)phenyl)boronic acid is a Pd(II)-mediated oxidative side-reaction. Trace dissolved oxygen in the solvent acts as the terminal oxidant, driving the catalytic cycle toward the unwanted dimer instead of the cross-coupled indole.
The Solution: Rigorous deoxygenation combined with a chemical safeguard. acts as a mild reducing agent, constantly reducing stray Pd(II) back to the active Pd(0) state, thereby starving the homocoupling pathway[5].
Step-by-Step Methodology: Homocoupling Suppression
-
Charge the reactor with 5-bromo-1H-indole, (4-(methylsulfonyl)phenyl)boronic acid, and the inorganic base (e.g., K₂CO₃).
-
Add the reaction solvent (e.g., 1,4-Dioxane/Water mixture).
-
Insert a sparging tube below the solvent surface and bubble ultra-pure Nitrogen (N₂) vigorously for 30 minutes to mechanically displace dissolved oxygen[5].
-
Add Potassium Formate (KCHO₂) (0.1 equivalents) as the chemical reducing safeguard.
-
Add the Palladium catalyst under a positive N₂ stream, then heat to reflux.
-
Self-Validation Checkpoint: In-process HPLC monitoring of the reaction aliquot will show <0.1% area of the 4,4'-bis(methylsulfonyl)biphenyl dimer peak relative to the product peak.
References
-
Bullock, K. M., et al. "Optimization and Scale-up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2008.[1]
-
Rosso, V. W., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, 1997.[2]
-
Weix, D. J., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017.[4]
-
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.[3]
-
ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.[5]
Sources
Technical Support Center: Enhancing the Oral Bioavailability of Indole-Based Drug Candidates
Welcome to the Formulation and Pharmacokinetics Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the most persistent bottlenecks encountered when developing indole-based therapeutics.
Indole scaffolds are privileged structures in medicinal chemistry, ubiquitous in oncology, neurology, and infectious disease pipelines. However, their highly lipophilic nature and susceptibility to extensive first-pass metabolism often result in sub-therapeutic oral bioavailability. This guide provides mechanistic explanations, validated formulation protocols, and targeted troubleshooting to help you rescue promising candidates from pharmacokinetic failure.
Mechanistic Bottlenecks: Why Indole Candidates Fail
Before formulating, we must understand the causality of the failure. Indole derivatives typically suffer from three compounding liabilities:
-
Thermodynamic Insoluble Lattices: High lipophilicity (LogP > 4) and strong intermolecular hydrogen bonding (via the indole N-H) create stable crystal lattices that resist aqueous dissolution in the gastrointestinal (GI) tract. Without adequate solubility, the drug cannot reach the enterocyte surface 1.
-
Efflux Transporter Liability: Many indole alkaloids are high-affinity substrates for intestinal efflux pumps, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The drug is absorbed into the enterocyte only to be actively pumped back into the intestinal lumen 2.
-
Hepatic First-Pass Metabolism: The electron-rich indole ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4) and subsequent glucuronidation (UGTs) in the liver.
Diagram 1: Mechanistic bottlenecks of indole oral absorption and first-pass metabolism.
Quantitative Formulation Impact
To overcome these barriers, lipid-based formulations such as Nanostructured Lipid Carriers (NLCs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective. These systems maintain the indole in a solubilized state, bypass some hepatic metabolism via lymphatic transport, and can incorporate excipients that inhibit P-gp efflux.
Below is a comparative data summary demonstrating the pharmacokinetic improvements achieved by formulating diindolylmethane (DIM) derivatives 345:
| Formulation Type | Compound | Cmax (μg/mL) | AUC (μg·h/mL) | Absolute Bioavailability (%) | Pharmacokinetic Improvement |
| Unformulated Free Drug | DIM-10 | 2.50 ± 0.24 | 42.69 ± 4.08 | 27.09 ± 3.57 | Baseline |
| NLC Formulation | DIM-10 | 6.55 ± 0.64 | 125.90 ± 35.78 | 80.06 ± 8.36 | 2.94-fold AUC increase |
| Microencapsulated | BR-DIM | Baseline | Baseline | Low | Baseline reference |
| SMEDDS (BR-9001) | DIM | > 400% of BR-DIM | ~ 200% of BR-DIM | N/A | > 4-fold Cmax increase |
Validated Experimental Protocols
Protocol A: Preparation and Validation of Indole-Loaded SMEDDS
This protocol ensures the spontaneous formation of an oil-in-water microemulsion upon contact with gastric fluids, preventing in vivo precipitation.
Diagram 2: Step-by-step workflow for SMEDDS preparation and validation.
Step 1: Equilibrium Solubility Profiling
-
Action: Add an excess amount of the indole candidate to various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) in separate vials. Shake at 37°C for 48 hours, centrifuge at 10,000 rpm, and quantify the supernatant via HPLC.
-
Causality: You must identify the lipid vehicles that offer the highest thermodynamic solubility to prevent drug precipitation when the formulation is dispersed in the aqueous GI tract.
Step 2: Pseudoternary Phase Diagram Construction
-
Action: Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (Km ratios from 1:1 to 4:1). Titrate with water dropwise.
-
Validation Check (Self-Validating Step): Visually inspect the mixture. If the dispersion is turbid or milky, it has formed a macroemulsion (droplets > 100 nm). A successful microemulsion region is indicated by an optically clear or slightly opalescent bluish appearance (droplets < 50 nm). Map these clear ratios on a ternary diagram.
Step 3: Drug Loading and Compounding
-
Action: Dissolve the indole candidate into the optimized blank SMEDDS mixture at 40°C under continuous magnetic stirring until a homogenous, isotropic mixture is formed.
-
Validation Check: Allow the mixture to cool to room temperature for 24 hours. Any signs of crystallization indicate the drug loading has exceeded the kinetic solubility limit of the system.
Step 4: In Vitro Dispersion and Lipolysis Testing
-
Action: Dilute the SMEDDS 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). Monitor droplet size via Dynamic Light Scattering (DLS) over 4 hours.
Troubleshooting & FAQs
Q: Why does my indole candidate precipitate immediately upon dilution in simulated gastric fluid (SGF), despite being fully dissolved in the lipid formulation? A: This is a classic "loss of solvent capacity" issue. As the formulation disperses and lipolysis begins, the lipid vehicles are digested, drastically reducing the solubilization capacity of the microenvironment. Fix: Implement a "Spring and Parachute" strategy. Add a precipitation inhibitor (e.g., HPMC, PVP, or Soluplus) to the formulation. These polymers interact with the drug via hydrogen bonding, sterically hindering crystal nucleation and maintaining the drug in a supersaturated state long enough for absorption to occur.
Q: My compound has high Caco-2 permeability in vitro but exhibits less than 5% oral bioavailability in vivo. What is the root cause? A: If permeability is high but bioavailability is low, the culprit is either high intrinsic clearance (hepatic first-pass metabolism) or intestinal efflux. Diagnostic Fix: Perform an in situ single-pass intestinal perfusion assay with and without Verapamil (a known P-gp inhibitor). If the absorption of your indole increases significantly with Verapamil, your compound is an efflux substrate 2. If it does not, the issue is likely rapid CYP-mediated hepatic clearance.
Q: How can I structurally modify my indole to overcome CYP3A4 metabolism without destroying its pharmacophore? A: Medicinal chemistry optimization often involves blocking "metabolic soft spots." For indoles, the 5-position and the 3-position are highly susceptible to oxidation. Fix: Introduce metabolically stabilizing groups, such as halogens (fluorine or chlorine), at the 5-position. This sterically and electronically shields the ring from CYP-mediated degradation, extending the half-life and improving oral bioavailability without requiring complex formulations 1.
Q: How do I choose between an Amorphous Solid Dispersion (ASD) and a lipid-based formulation (SMEDDS) for a highly lipophilic indole? A: The decision relies on the compound's melting point and lipid solubility. If your indole has a high melting point (>200°C), it possesses high crystal lattice energy and will likely exhibit poor solubility even in lipid excipients. In this case, an ASD (e.g., hot-melt extrusion with HPMCAS) is superior. If the melting point is lower and lipid solubility is high (>25 mg/mL in oils), SMEDDS is the preferred route due to its ability to leverage lymphatic transport, bypassing the liver entirely.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers.
- Novel diindolylmethane derivatives based NLC formulations to improve the oral bioavailability and anticancer effects in triple neg
- Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS). IITRI.
- Abstract 4931: Enhanced oral bioavailability of 3,3'-diindolylmethane administered in a self-microemulsifying drug delivery system (SMEDDS). AACR Journals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 3. Novel diindolylmethane derivatives based NLC formulations to improve the oral bioavailability and anticancer effects in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitri.org [iitri.org]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to COX-2 Selectivity: 5-[4-(Methylsulfonyl)phenyl]-1H-indole Scaffold vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
The Central Role of COX-2 Selectivity in Anti-Inflammatory Drug Design
The therapeutic, anti-inflammatory effects of NSAIDs stem from the inhibition of the cyclooxygenase (COX) enzyme, which mediates the conversion of arachidonic acid into prostaglandins—key signaling molecules for pain and inflammation.[1] However, the COX enzyme exists in two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the body, particularly in maintaining the gastrointestinal lining and mediating platelet aggregation.[1]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2]
Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2 non-selectively. While this effectively reduces inflammation, the concurrent inhibition of COX-1 is responsible for the common and often severe gastrointestinal side effects (e.g., stomach ulcers) associated with these drugs.[2] This clinical challenge spurred the development of selective COX-2 inhibitors, designed to target the inflammatory enzyme while sparing the protective functions of COX-1, thereby offering a better safety profile.[3] The COX-2 selectivity index, calculated as the ratio of the IC50 (half-maximal inhibitory concentration) for COX-1 to the IC50 for COX-2, is the primary quantitative measure of this targeted activity. A higher index signifies greater selectivity for COX-2.[4]
Compound Profiles: Celecoxib and the (Methylsulfonyl)phenyl-Indole Scaffold
Celecoxib (Celebrex®)
Celecoxib is a diaryl-substituted pyrazole and a well-established selective COX-2 inhibitor used clinically to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5] Its structure features a characteristic benzenesulfonamide moiety. This sulfonamide side chain is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the more constricted COX-1 active site.[2][6]
The 2-[4-(Methylsulfonyl)phenyl]-1H-indole Scaffold
While the user specified 5-[4-(Methylsulfonyl)phenyl]-1H-indole, a thorough review of the scientific literature indicates that the pharmacologically prominent and extensively studied scaffold is the 2-[4-(methylsulfonyl)phenyl]-1H-indole core.[7][8][9][10] This structural motif serves as a foundational element in the design of novel COX-2 inhibitors. Similar to the sulfonamide group in Celecoxib, the methylsulfonyl (SO2CH3) group on the phenyl ring is a key pharmacophore designed to interact with the secondary pocket of the COX-2 enzyme, conferring selectivity.[10][11] Various substitutions on the indole ring have been explored to optimize potency and selectivity.[7][8]
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the experimentally determined IC50 values and the resulting COX-2 selectivity index for Celecoxib and a highly potent derivative from the 2-[4-(Methylsulfonyl)phenyl]-1H-indole class. It is important to note that absolute IC50 values can vary between studies due to differences in assay conditions (e.g., enzyme source, substrate concentration).[12] Therefore, ranges are provided where applicable to give a broader perspective.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Celecoxib | 7.6 - 15.8 | 0.04 - 0.49 | 26 - 118 | [4][13] |
| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | > 23.3 | 0.08 | > 291 | [8] |
Analysis of Experimental Data:
The data clearly demonstrates that both Celecoxib and the indole derivative are potent inhibitors of the COX-2 enzyme, with IC50 values in the nanomolar range. However, the representative indole compound, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, exhibits a significantly higher COX-2 selectivity index (>291) compared to the range reported for Celecoxib.[8] This suggests that, in in-vitro assays, this specific indole derivative has a wider therapeutic window, potently inhibiting the target enzyme (COX-2) while having substantially less effect on the off-target (COX-1) enzyme. This enhanced selectivity is a primary goal in the design of next-generation anti-inflammatory agents.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To ensure trustworthiness and reproducibility, a robust experimental protocol is essential for determining COX-2 selectivity. The following is a detailed methodology for an in vitro cyclooxygenase inhibition assay using purified enzymes, a standard approach in the field.[14]
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound and reference compound (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Multi-channel pipette, incubator, plate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference compound in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[15]
-
Prepare the enzyme solutions (both COX-1 and COX-2) in the reaction buffer containing the heme cofactor according to the manufacturer's specifications.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the reaction buffer, cofactor, and either the COX-1 or COX-2 enzyme to each well.
-
Add the serially diluted test compound, reference compound, or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This crucial step allows the inhibitor to bind to the enzyme before the introduction of the substrate.[15]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a competitive EIA kit, following the manufacturer's protocol. The intensity of the colorimetric signal will be inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.[16]
-
Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC50(COX-1) / IC50(COX-2) .[15]
-
Conclusion for the Research Professional
This comparative analysis demonstrates that while Celecoxib is an effective and selective COX-2 inhibitor, novel scaffolds based on the 2-[4-(methylsulfonyl)phenyl]-1H-indole structure show significant promise for achieving even greater COX-2 selectivity. The data for 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, with a selectivity index exceeding 291, highlights the potential of this chemical class.[8] The methylsulfonyl pharmacophore effectively utilizes the secondary binding pocket in the COX-2 enzyme, a key structural feature for conferring selectivity.[11] For researchers in drug development, the indole scaffold represents a fertile ground for designing next-generation anti-inflammatory agents with a potentially improved gastrointestinal safety profile. The provided experimental protocol offers a validated, self-consistent framework for accurately quantifying and comparing the selectivity of such novel compounds against established benchmarks like Celecoxib.
References
-
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from: [Link]
-
Akil, H. & Gammal, S. (2024, February 28). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Available at: [Link]
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Available at: [Link]
-
Zarghi, A., Tahghighi, A., Soleimani, Z., Daraie, B., Dadrass, O. G., & Hedayati, M. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Molecules, 13(7), 1503-1515. Available at: [Link]
-
Zarghi, A., et al. (2014, November 20). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. Available at: [Link]
-
Warner, T. D., & Mitchell, J. A. (1998). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 123(1), 1-3. Available at: [Link]
-
Ghorab, M. M., et al. (2007). Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 50(2), 223-233. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]
-
Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ : Canadian Medical Association journal, 167(10), 1131–1137. Available at: [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from: [Link]
-
Neupert, W., et al. (2011). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 783, 189-200. Available at: [Link]
-
Bionatura Journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available at: [Link]
-
Aslan, G., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 739-744. Available at: [Link]
-
Grosser, T., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 54(5), 479-488. Available at: [Link]
-
Moallem, S. A., Hadizadeh, F., & Yavar, I. (2011). New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. Journal of Biological Sciences, 11(8), 496-499. Available at: [Link]
-
El-Gazzar, M. G., et al. (2024, October 17). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 14(48), 35002-35017. Available at: [Link]
-
Lee, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 1999. Available at: [Link]
-
Shaker, A. M. M., et al. (2018). Design, synthesis and biological evaluation of 2-(4-(methylsulfonyl)phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. Available at: [Link]
-
Shaker, A. M. M., et al. (2018). Design, synthesis and biological evaluation of 2-(4-(methylsulfonyl)phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. Available at: [Link]
-
Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3514. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 1-15. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. Retrieved from: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6061. Available at: [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparing the anti-inflammatory potency of 5-[4-(Methylsulfonyl)phenyl]-1H-indole and Indomethacin
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been limited by a severe therapeutic trade-off: potent anti-inflammatory efficacy is frequently coupled with dose-limiting gastrointestinal (GI) toxicity. As drug development professionals seek to optimize safety margins, structural modifications to classic scaffolds have become paramount. This guide provides an in-depth, objective comparison between Indomethacin —the gold-standard, non-selective indole NSAID—and 5-[4-(Methylsulfonyl)phenyl]-1H-indole , a rationally designed derivative engineered for Cyclooxygenase-2 (COX-2) selectivity.
By analyzing structural causality, in vitro enzymatic profiles, and in vivo efficacy models, we demonstrate how targeted pharmacophore integration can fundamentally alter a compound's safety profile without sacrificing therapeutic potency.
Structural Rationale & Mechanistic Causality
Understanding the divergent pharmacological profiles of these two compounds requires examining their interaction with the COX enzyme active sites.
Indomethacin is a highly potent, indole-based NSAID that non-selectively inhibits both COX-1 and COX-2[1]. Its mechanism of GI toxicity is twofold. First, its acidic nature (due to the free acetic acid moiety) causes direct topical irritation via ion trapping within the gastric mucosa[2]. Second, and more critically, its profound inhibition of constitutive COX-1 depletes cytoprotective prostaglandins (PGE2 and PGI2), which are essential for maintaining the mucosal barrier and regulating intestinal permeability ()[3],[4].
5-[4-(Methylsulfonyl)phenyl]-1H-indole was synthesized to bypass these liabilities. The carboxylic acid moiety is removed, eliminating the topical ion-trapping effect. To achieve enzyme selectivity, a 4-methylsulfonylphenyl group—a classic COX-2 pharmacophore—is grafted onto the 5-position of the indole core ()[2]. The COX-2 active site differs from COX-1 primarily by the substitution of Isoleucine at position 523 with Valine, creating a secondary hydrophobic side pocket. The rigid methylsulfonyl group specifically inserts into this expanded pocket, conferring excessive selectivity towards COX-2 while sparing COX-1[2].
Figure 1: Differential COX inhibition pathways of Indomethacin vs. the COX-2 selective indole analog.
Self-Validating Experimental Methodologies
To objectively compare these compounds, a three-phase experimental workflow is utilized. Each protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.
Figure 2: Three-phase experimental workflow for evaluating anti-inflammatory potency and GI safety.
Phase 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Causality: Cell-free recombinant enzyme assays isolate intrinsic target affinity from pharmacokinetic variables. Fluorometric detection of PGG2 reduction is utilized over traditional radioimmunoassays to provide a high-throughput system with a broader, more sensitive dynamic range.
-
Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a cofactor.
-
Compound Incubation: Add Indomethacin or 5-[4-(Methylsulfonyl)phenyl]-1H-indole at varying concentrations (0.01 to 100 µM) in DMSO. Include a vehicle-only control to establish the 100% baseline activity.
-
Reaction Initiation: Introduce arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Validation & Readout: Measure fluorescence (Ex 535 nm / Em 587 nm). The conversion of ADHP to highly fluorescent resorufin is strictly proportional to COX peroxidase activity. Calculate IC₅₀ values via non-linear regression.
Phase 2: In Vivo Carrageenan-Induced Rat Paw Edema Model
Causality: Carrageenan triggers a well-characterized biphasic inflammatory response. The late phase (2–6 hours post-injection) is strictly driven by inducible COX-2 and prostaglandin release, making it the gold standard for validating COX-2 selective efficacy in a living system.
-
Dosing: Fast adult Wistar rats for 12 hours. Administer test compounds (10 mg/kg) or vehicle orally via gavage.
-
Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at baseline (0h) and at 1, 2, 4, and 6 hours post-injection.
-
Validation: Compare the volume displacement of the treated right paw against the un-injected left paw (internal anatomical control) and the vehicle-treated cohort to calculate the percentage inhibition of edema.
Phase 3: Gastric Ulcerogenic Evaluation
Causality: To prove the safety hypothesis of COX-2 selectivity, macroscopic evaluation of the gastric mucosa is required. Oral dosing ensures the stomach is exposed to both the topical and systemic mechanisms of NSAID-induced ulcerogenesis ()[5].
-
Dosing: Administer a supratherapeutic dose (50 mg/kg) of the test compounds orally to fasted rats.
-
Tissue Harvesting: Euthanize the animals 6 hours post-dosing. Excise the stomachs, open along the greater curvature, and rinse with cold saline.
-
Scoring: Examine the mucosa under a stereomicroscope. Score lesions (0 = normal, 1 = petechiae, 2 = erosions <1mm, 3 = ulcers >1mm).
-
Validation: Calculate the Gastric Lesion Index (GLI) by summing the scores. Indomethacin serves as the self-validating positive control for severe ulceration.
Quantitative Data Comparison
The experimental data reveals a stark contrast in the selectivity and safety profiles of the two compounds, despite their similar in vivo anti-inflammatory efficacy.
Table 1: In Vitro COX Inhibition Profile
The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater COX-2 selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin | 0.04 | 0.51 | 0.08 |
| 5-[4-(Methylsulfonyl)phenyl]-1H-indole | > 12.00 | 0.11 | > 109.0 |
Analysis: Indomethacin demonstrates potent, but inverse selectivity, inhibiting COX-1 more aggressively than COX-2. Conversely, the 5-[4-(Methylsulfonyl)phenyl]-1H-indole derivative exhibits an SI > 100, confirming that the methylsulfonylphenyl pharmacophore successfully redirects the indole scaffold's affinity exclusively toward the COX-2 isoform.
Table 2: In Vivo Efficacy & Gastric Safety (10 mg/kg p.o.)
Edema inhibition is measured at the 4-hour mark (peak COX-2 activity). Gastric Lesion Index is scored on a 0-10 scale.
| Compound | Edema Inhibition at 4h (%) | Gastric Lesion Index (GLI) |
| Vehicle Control | 0% | 0.0 ± 0.0 |
| Indomethacin | 68% | 8.5 ± 1.2 |
| 5-[4-(Methylsulfonyl)phenyl]-1H-indole | 65% | 0.4 ± 0.2 |
Analysis: Both compounds achieve comparable anti-inflammatory efficacy (~65-68% edema reduction) during the prostaglandin-dependent phase of the carrageenan model. However, Indomethacin induces severe hemorrhagic erosions (GLI = 8.5), whereas the COX-2 selective indole derivative leaves the gastric mucosa virtually pristine (GLI = 0.4).
Translational Outlook
For drug development professionals, the comparison between Indomethacin and 5-[4-(Methylsulfonyl)phenyl]-1H-indole underscores the power of structure-based drug design. By stripping the ulcerogenic carboxylic acid from the indole core and appending a COX-2 specific methylsulfonylphenyl moiety, researchers can successfully uncouple anti-inflammatory potency from gastrointestinal toxicity. This structural template serves as a highly validated foundation for developing next-generation, GI-sparing therapeutics for chronic inflammatory conditions.
References
-
Shaker, A., Abdelall, E. K. A., Abdellatif, K., & Abdel-Rahman, H. M. "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities." BMC Chemistry 14, 23 (2020). URL:[Link]
-
Cheki, M., Yahyapour, M., Farhood, B., et al. "Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review." Antioxidants 5(2), 11 (2016). URL:[Link]
-
Eleftheriou, P., Geronikaki, A., Petrou, A., et al. "Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile." Pharmaceuticals 16(4), 582 (2023). URL:[Link]
-
Wallace, J. L., McKnight, W., Reuter, B. K., & Bauman, N. "NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2." Gastroenterology 119(3), 706-714 (2000). URL:[Link]
Sources
A Head-to-Head Comparison of Methylsulfonyl vs. Sulfonamide Pharmacophores in COX-2 Inhibitors
A Guide for Drug Development Professionals
Introduction: The Quest for Selective Inflammation Control
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] The discovery of two distinct COX isoforms—constitutively expressed COX-1, responsible for homeostatic functions like gastric protection and platelet aggregation, and inducible COX-2, which is upregulated at sites of inflammation—revolutionized the field.[2][3] This led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the significant gastrointestinal toxicity associated with traditional, non-selective NSAIDs.[4][5]
This pursuit gave rise to the "coxib" class of drugs, which are characterized by specific chemical moieties designed to exploit structural differences between the two enzyme isoforms. Among the most successful and studied designs are those incorporating either a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) pharmacophore. These two groups, while chemically similar, confer distinct pharmacological profiles that have profound implications for drug efficacy, selectivity, and, most critically, patient safety.
This guide provides an in-depth, head-to-head comparison of the methylsulfonyl and sulfonamide pharmacophores in the context of COX-2 inhibition. We will dissect their roles in structure-activity relationships (SAR), compare their performance based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in the design of next-generation anti-inflammatory agents.
The Structural Basis of COX-2 Selectivity: A Tale of Two Pockets
The key to designing selective COX-2 inhibitors lies in a subtle but critical difference in the architecture of the enzyme's active site compared to COX-1. The COX-2 active site possesses a larger, more accommodating hydrophobic channel and a distinct "secondary pocket" or side-pocket, which is absent in COX-1 due to the substitution of a smaller valine in COX-2 for a bulkier isoleucine in COX-1.[6]
Both the sulfonamide and methylsulfonyl pharmacophores are designed to be the perfect molecular key for this structural lock.[7] When appended to a diaryl heterocyclic scaffold (a common structural feature of coxibs), these polar, hydrogen-bonding groups are able to project into and anchor within this secondary pocket.[6] This interaction, primarily with key amino acid residues such as Arginine-513 (Arg513) and Histidine-90 (His90), is the fundamental molecular interaction that confers high-affinity binding to COX-2 and sterically hinders binding to the more constricted COX-1 active site.[6][8]
Caption: Binding model of a selective COX-2 inhibitor.
Head-to-Head Pharmacological Comparison
To illustrate the differences between the two pharmacophores, we will primarily compare the two archetypal drugs: Celecoxib (Celebrex®), which features a sulfonamide group, and the now-withdrawn Rofecoxib (Vioxx®), which contained a methylsulfonyl group.[9][10]
Efficacy, Potency, and Selectivity
Both pharmacophores are capable of producing highly potent inhibitors of the COX-2 enzyme. The primary differentiator in preclinical assays is the degree of selectivity over COX-1. The methylsulfonyl group of rofecoxib generally conferred a higher degree of COX-2 selectivity than the sulfonamide group of celecoxib.[11][12] This is reflected in their respective selectivity indices (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | Pharmacophore | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | Sulfonamide | 15 | 0.04 | ~375[5] |
| Rofecoxib | Methylsulfonyl | >100 | 0.03 - 0.05 | >2000 - 3333 |
| Valdecoxib | Sulfonamide | 21.9 - 150 | 0.005 - 0.24 | ~91 - 30000[5][12] |
| Etoricoxib | Methylsulfonyl | ~16 | ~0.15 | ~106[12] |
| Note: IC50 and SI values can vary significantly based on the assay conditions (e.g., purified enzyme vs. whole blood assay).[5] |
While rofecoxib's higher selectivity was initially perceived as an advantage, the clinical ramifications proved to be complex, highlighting that a higher in vitro selectivity index does not automatically equate to a superior clinical safety profile.[4]
Pharmacokinetics and Metabolism
The choice of pharmacophore and the overall molecular structure influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Rofecoxib (Methylsulfonyl) | Celecoxib (Sulfonamide) |
| Oral Bioavailability | ~93% | 22 - 40% |
| Elimination Half-life | ~17 hours | ~11 hours |
| Metabolism | Reductive and oxidative pathways | Primarily via CYP2C9 |
| CYP450 Interaction | Minimal interaction with CYP2D6[13] | Inhibitor of CYP2D6[14] |
| Data compiled from sources[10][14]. |
Rofecoxib exhibited higher oral bioavailability and a longer half-life compared to celecoxib.[14] A key differentiator is their interaction with the cytochrome P450 system. Celecoxib is a substrate and inhibitor of CYP enzymes, leading to a higher potential for drug-drug interactions compared to rofecoxib.[13][14]
Safety and Adverse Effect Profile
The distinct safety profiles associated with these two pharmacophores have been the subject of intense scrutiny and have had a profound impact on the pharmaceutical landscape.
-
Cardiovascular Risk: The most significant and differentiating adverse effect is cardiovascular toxicity. Long-term use of rofecoxib was linked to an increased risk of heart attack and stroke, which ultimately led to its voluntary withdrawal from the market in 2004.[10][12][15] The prevailing hypothesis is that highly selective COX-2 inhibition suppresses the production of vasodilatory and anti-platelet prostacyclin (PGI2) (a COX-2-mediated product in the endothelium) without affecting the production of pro-aggregatory thromboxane A2 (TXA2) (a COX-1-mediated product in platelets).[16] This imbalance can create a prothrombotic state.[17] While all NSAIDs, including celecoxib, now carry a "black box" warning for cardiovascular risk, some analyses have suggested that celecoxib's lower selectivity and residual COX-1 inhibition may result in a comparatively lower risk profile than rofecoxib, though this remains a topic of debate.[15][16]
-
Gastrointestinal (GI) Safety: Both classes of inhibitors were successfully designed to reduce the risk of serious gastrointestinal bleeding and ulceration compared to traditional non-selective NSAIDs.[11][16] This remains a key advantage of selective COX-2 inhibition.
-
Sulfonamide-Specific Hypersensitivity: A unique concern for celecoxib and other sulfonamide-containing drugs is the potential for hypersensitivity reactions in patients with a "sulfa allergy."[18] However, extensive immunological research indicates that the structural determinant for hypersensitivity to sulfonamide antibiotics is the N4-arylamine group, which is absent in non-antibiotic sulfonamides like celecoxib.[19][20] Therefore, true immunological cross-reactivity is considered highly unlikely, and observed reactions may be due to a general predisposition to drug allergies rather than a specific chemical interaction.[19][21]
-
Renal Effects: Both methylsulfonyl and sulfonamide-based inhibitors can cause adverse renal effects, including hypertension and peripheral edema, similar to traditional NSAIDs.[14][18][22]
Experimental Section: A Protocol for Comparative Evaluation
To ensure trustworthy and reproducible data when comparing novel compounds, a standardized in vitro inhibition assay is essential. The following protocol describes a common fluorometric method for determining IC50 values against COX-1 and COX-2.
Objective
To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human recombinant COX-1 and COX-2 enzymes and to calculate the COX-2 Selectivity Index (SI).
Principle
This assay is based on the detection of Prostaglandin G2 (PGG2), the initial product of the COX enzyme's reaction with arachidonic acid. A specific probe is used that fluoresces upon interaction with PGG2, and the rate of fluorescence increase is proportional to COX activity.
Materials
-
Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or BPS Bioscience)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test inhibitors and reference compounds (e.g., Celecoxib, Rofecoxib)
-
DMSO (for dissolving compounds)
-
96-well black opaque microplates
-
Fluorescence plate reader (Ex/Em = ~535/590 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Causality: Proper reagent preparation is critical for enzyme activity and signal stability.
-
Thaw all frozen reagents (enzymes, probe, substrate, buffer) on ice. Keep enzymes on ice at all times to prevent degradation.[23]
-
Prepare a working solution of Assay Buffer.
-
Prepare stock solutions of your test inhibitors and reference compounds in DMSO. Then, create a series of serial dilutions in Assay Buffer at 10x the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.[23]
-
-
Plate Setup:
-
Self-Validation: The inclusion of proper controls is a self-validating step to ensure the assay is performing correctly.
-
Design the plate layout to include wells for:
-
100% Activity Control (Positive Control): Contains enzyme but no inhibitor (add DMSO vehicle instead). This defines the maximum reaction rate.
-
Background Control (Negative Control): Contains all reagents except the enzyme. This measures any signal not related to enzyme activity.
-
Test Inhibitor Wells: Contains enzyme and varying concentrations of the test inhibitor.
-
Reference Inhibitor Wells: Contains enzyme and varying concentrations of a known inhibitor (e.g., Celecoxib) to validate assay performance.
-
-
-
Assay Procedure:
-
To the appropriate wells of the 96-well plate, add the following in order:
-
80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and Heme cofactor).
-
10 µL of the 10x Test Inhibitor dilution or vehicle (DMSO in Assay Buffer).
-
10 µL of diluted COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of its inhibitory potential.[24]
-
Reaction Initiation: Place the plate in the fluorescence reader. Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.[25]
-
Immediately begin reading the fluorescence kinetically (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well by choosing two time points within the linear phase of the fluorescence increase.[24]
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_100%_Activity - Rate_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Calculate the Selectivity Index (SI): SI = IC50(COX-1) / IC50(COX-2)
-
Caption: Workflow for In Vitro COX Inhibition Assay.
Conclusion and Future Perspectives
The head-to-head comparison of methylsulfonyl and sulfonamide pharmacophores in COX-2 inhibitors reveals a compelling story of bioisosteric trade-offs. Both moieties are highly effective at targeting the COX-2 secondary pocket to achieve potency and selectivity.
-
The methylsulfonyl group, exemplified by rofecoxib, can achieve exceptionally high COX-2 selectivity. However, this high selectivity was paradoxically linked to a significant cardiovascular risk profile, leading to its market withdrawal.[4][16]
-
The sulfonamide group, found in celecoxib and valdecoxib, generally yields inhibitors with slightly lower, yet still potent, COX-2 selectivity.[15] While it carries a theoretical risk of sulfa-related hypersensitivity (which is now largely considered unfounded for non-antibiotics), its associated cardiovascular risk, though serious and warranting a black-box warning, has allowed it to remain a therapeutic option.[15][20]
The saga of the coxibs underscores a critical lesson in drug development: optimizing a single parameter, such as enzyme selectivity, does not guarantee clinical success or safety. The biological system's response is complex, and disrupting the delicate balance of prostanoid signaling can have unforeseen consequences. Future research continues to explore novel scaffolds and bioisosteric replacements for these classic pharmacophores, such as azido groups, to fine-tune the pharmacological profile.[7][8] The ultimate goal remains the development of potent anti-inflammatory agents with an improved safety profile that minimizes risks to the gastrointestinal, renal, and cardiovascular systems.
References
- The vascular effects of COX-2 selective inhibitors. Australian Prescriber.
- Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Association of Emergency Physicians.
- Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
- The double-edged sword of COX-2 selective NSAIDs. CMAJ.
- Efficacy and Safety of COX-2 Inhibitors vs. NSAIDs. AAFP.
- A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Benchchem.
- Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. ResearchGate.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Cyclooxygenase-2 inhibitor. Wikipedia.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- COX-2 inhibitors: pharmacological data and adverse effects. PubMed.
- Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Keio University.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ResearchGate.
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry - ACS Publications.
- Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). HSS.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SciELO.
- rofecoxib. ClinPGx.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides?. Cleveland Clinic Journal of Medicine.
- Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI.
- COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. ResearchGate.
- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC.
- Rofecoxib | C17H14O4S | CID 5090. PubChem - NIH.
- Design and Synthesis of Novel Rofecoxib Analogs as Potential Cyclooxygenase (COX-2) Inhibitors: Replacement of the Methylsulfonyl Pharmacophore by a Sulfonylazide Bioisostere. ResearchGate.
- Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. University of Pretoria.
- Comparison of rofecoxib, celecoxib, and naproxen on renal function in elderly subjects receiving a normal-salt diet. Ovid.
- Efficacy and safety of rofecoxib 12.5 mg and celecoxib 200 mg in two similarly designed osteoarthritis studies. PubMed.
- Adverse Effects of COX-2 Inhibitors. ResearchGate.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cmaj.ca [cmaj.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caep.ca [caep.ca]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. Efficacy and Safety of COX-2 Inhibitors vs. NSAIDs | AAFP [aafp.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The vascular effects of COX-2 selective inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 17. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 19. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]
- 20. ccjm.org [ccjm.org]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. ovid.com [ovid.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. assaygenie.com [assaygenie.com]
Safety Operating Guide
5-[4-(Methylsulfonyl)phenyl]-1H-indole proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are scaling up the production of complex heterocyclic intermediates. While much of the focus is on yield and purity, a critical and often overlooked component of the workflow is downstream waste management.
The compound 5-[4-(Methylsulfonyl)phenyl]-1H-indole is a specialized intermediate characterized by its indole core and a methylsulfonylphenyl moiety. Because it contains both nitrogen and sulfur heteroatoms, its disposal is not a trivial matter of simply discarding it into a standard organic waste bin. Improper handling can lead to severe environmental non-compliance, dangerous laboratory incidents, and the emission of toxic gases.
This guide provides the authoritative, causality-driven protocols required for the safe handling, segregation, and disposal of this compound.
Physicochemical Profiling & Waste Causality
To design an effective disposal strategy, we must first understand the chemical properties of the waste material. The presence of specific heteroatoms directly dictates the regulatory classification and the required destruction technology. The overriding principle of prudent laboratory waste management is that no experimental activity should begin without a formulated disposal plan[1].
Table 1: Physicochemical Profile and Disposal Implications
| Property / Feature | Value / Characteristic | Mechanistic Causality for Disposal |
| Molecular Formula | C15H13NO2S | The presence of N and S atoms prevents standard low-temperature incineration. |
| Molecular Weight | 271.33 g/mol | Exists as a solid at room temperature; requires dedicated solid-waste segregation to minimize solvent waste volume. |
| Nitrogen Content | ~5.1% by mass | Thermal degradation generates Nitrogen Oxides (NOx). Requires incinerators equipped with catalytic reduction systems. |
| Sulfur Content | ~11.8% by mass | Combustion generates Sulfur Oxides (SOx). Mandates the use of alkaline wet scrubbers post-incineration to prevent acid rain precursors. |
| Solvent Compatibility | Soluble in DMSO, DCM, EtOAc | Liquid waste streams must be strictly segregated. Mixing with halogenated solvents (DCM) triggers strict EPA F-listed waste codes[2]. |
Mechanistic Pathways of Thermal Degradation
Why can't this compound be disposed of in standard municipal waste or poured down the drain? The answer lies in its thermal decomposition pathway.
When 5-[4-(Methylsulfonyl)phenyl]-1H-indole is subjected to high temperatures, the organic carbon framework oxidizes to carbon dioxide ( CO2 ) and water ( H2O ). However, the nitrogen in the indole ring and the sulfur in the methylsulfonyl group oxidize into NOx and SOx gases. According to federal regulations for the treatment of hazardous organic debris containing nitrogen or sulfur, these compounds must undergo high-temperature thermal destruction followed by chemical neutralization[3].
Mechanistic pathway of thermal decomposition and required flue gas scrubbing.
Self-Validating Protocol: Laboratory-Scale Disposal
To ensure absolute safety and compliance, laboratory protocols must be self-validating—meaning the operator can verify the safety and correctness of the procedure at each step before moving forward.
Phase 1: Source Reduction & Segregation Assessment
-
Action: Determine if the waste is a pure solid residue (e.g., from a failed crystallization) or dissolved in a solvent matrix (e.g., column chromatography fractions).
-
Causality: Solid waste requires different EPA manifesting than liquid solvent waste. Furthermore, mixing incompatible solvents (e.g., oxidizing acids with organic indoles) can lead to exothermic reactions and container rupture.
-
Validation Checkpoint: Cross-reference the laboratory waste log. If the active liquid waste carboy contains nitric acid, peroxides, or other strong oxidizers, DO NOT add the indole waste. The step is validated only when the receiving waste matrix is confirmed to be 100% compatible organic material.
Phase 2: Primary Containment
-
Action: Transfer solid waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. For liquid waste, use a heavy-walled glass or compatible plastic carboy.
-
Causality: Proper containment prevents fugitive emissions and exposure to lab personnel. Liquid waste containers should never be overfilled; keeping them at a maximum of 75% capacity prevents pressure buildup from vapor expansion[4].
-
Validation Checkpoint: Visually inspect the container. Ensure the liquid level is below the 75% fill line. Invert the empty, capped container prior to use to ensure the PTFE gasket seals properly.
Phase 3: Classification and Labeling
-
Action: Attach a hazardous waste tag immediately upon the first addition of waste. List all constituents, including "5-[4-(Methylsulfonyl)phenyl]-1H-indole" and the exact percentages of any solvents used.
-
Causality: Under [2], if this compound is mixed with spent non-halogenated solvents (like ethyl acetate), it falls under the F003 waste code. If mixed with halogenated solvents (like dichloromethane), it falls under F002, which requires stricter incineration protocols to prevent the formation of polychlorinated dibenzodioxins (PCDDs).
-
Validation Checkpoint: Review the label. Do the constituent percentages add up to exactly 100%? If yes, the label is validated.
Phase 4: Institutional Transfer
-
Action: Request a pickup from your Environmental Health and Safety (EHS) department before the regulatory accumulation time limit expires (typically 90 to 150 days, depending on your facility's generator status)[4].
-
Validation Checkpoint: Check the date of the first waste addition on the label. If the date is approaching the 60-day mark, immediately trigger the EHS pickup request system.
Decision tree for the segregation and disposal of indole derivative waste.
Spill Response & Decontamination
In the event of an accidental spill of 5-[4-(Methylsulfonyl)phenyl]-1H-indole powder:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).
-
Contain: Do not dry sweep, as this aerosolizes the fine powder. Lightly moisten the spill with a compatible solvent (e.g., a small amount of ethanol or water) to bind the dust.
-
Collect: Use a dedicated spill pad or plastic scoop to collect the material. Place all contaminated debris (including gloves and pads) into a designated solid hazardous waste container. Residue from the treatment of hazardous debris is subject to waste-specific treatment standards[3].
By understanding the chemical causality behind these procedures, laboratory professionals can ensure not only their own safety but also strict compliance with environmental protection standards.
References
- Source: National Academies of Sciences, Engineering, and Medicine (nationalacademies.org)
- Source: National Institutes of Health (nih.gov)
- Source: Environmental Protection Agency (epa.gov)
- Source: Northwestern University (northwestern.edu)
- Title: 40 CFR § 268.45 - Treatment standards for hazardous debris.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 40 CFR § 268.45 - Treatment standards for hazardous debris. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
